molecular formula C6H9NO2 B581979 (R)-2-Amino-4-pentynoic acid, methyl ester CAS No. 78342-50-4

(R)-2-Amino-4-pentynoic acid, methyl ester

货号: B581979
CAS 编号: 78342-50-4
分子量: 127.143
InChI 键: GHQXMDDXHKPECL-RXMQYKEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-Amino-4-pentynoic acid, methyl ester is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.143. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-4-pentynoic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-4-pentynoic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl (2R)-2-aminopent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQXMDDXHKPECL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-2-Amino-4-pentynoic acid, methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-4-pentynoic acid, methyl ester —frequently designated as D-propargylglycine methyl ester—is a highly specialized, non-proteinogenic amino acid derivative. Featuring a terminal alkyne and a C-terminal methyl ester, this compound serves as a critical architectural building block in modern drug development, specifically within peptide engineering and bioorthogonal bioconjugation. By leveraging the D-stereocenter, researchers can impart proteolytic resistance to peptide therapeutics, while the alkyne moiety enables precise, site-specific modifications via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

As a Senior Application Scientist, this guide is designed to move beyond basic data sheets, providing drug development professionals with the mechanistic causality and self-validating protocols required to successfully integrate this molecule into complex synthetic pipelines.

Molecular Identity & Physicochemical Profiling

Accurate physicochemical data is the foundation of reproducible experimental design. The quantitative data below synthesizes the core properties of the free base and its more commonly utilized, stable hydrochloride salt form [1] [2].

PropertyValue / Description
IUPAC Name Methyl (2R)-2-amino-4-pentynoate
Common Synonyms D-Propargylglycine methyl ester; Methyl (R)-2-amino-4-pentynoate
CAS Number 885105-50-0 (HCl salt)
Molecular Formula C₆H₉NO₂ (Free Base) / C₆H₁₀ClNO₂ (HCl Salt)
Molecular Weight 127.14 g/mol (Free Base) / 163.60 g/mol (HCl Salt)
Physical State Colorless to off-white solid / crystalline powder
Solubility Highly soluble in H₂O, Methanol, DMF, DMSO
Stereochemistry (R)-configuration (D-amino acid analog)

Chemical Reactivity & Mechanistic Causality

To maximize the utility of (R)-2-Amino-4-pentynoic acid, methyl ester, researchers must understand the specific chemical causality behind its structural components:

  • The (R)-Stereocenter (D-Amino Acid Configuration): Endogenous proteases are highly stereoselective, predominantly recognizing native L-amino acids. Incorporating the D-enantiomer of propargylglycine introduces a structural kink and steric mismatch in the active sites of degrading enzymes. This causality directly translates to a significantly extended in vivo half-life for the resulting peptide therapeutic.

  • The Methyl Ester Protection: The C-terminal methyl ester prevents unwanted side reactions (such as self-condensation or diketopiperazine formation) during N-terminal coupling. It acts as a directing group for regioselectivity, ensuring that synthetic modifications occur strictly at the alpha-amine or the terminal alkyne [4].

  • The Terminal Alkyne (Bioorthogonal Handle): The alkyne group is biologically inert (bioorthogonal), meaning it does not cross-react with native biological functional groups (amines, thiols, hydroxyls). Under Cu(I) catalysis, it undergoes a highly exergonic 1,3-dipolar cycloaddition with azides to form a stable 1,4-disubstituted 1,2,3-triazole linkage [3] [5]. This triazole acts as a rigid amide bond isostere, which is highly resistant to enzymatic cleavage and hydrolysis.

Expert Insight & Self-Validation: A known mechanistic challenge in propargylglycine chemistry is that the free α-amino group can chelate the Cu(I) catalyst, effectively poisoning the click reaction [3]. Utilizing the methyl ester form and ensuring N-terminal protection (e.g., via Fmoc, Boc, or integration into a peptide backbone) prior to the click reaction prevents this catalyst sequestration, ensuring high-yield conversions.

Experimental Workflows: Self-Validating Bioconjugation Protocol

The following step-by-step methodology outlines the integration of (R)-2-Amino-4-pentynoic acid, methyl ester into a CuAAC bioconjugation pipeline. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.

Protocol: CuAAC Bioconjugation of a Peptide-Alkyne to an Azide-Payload

Objective: Covalently link an azide-functionalized payload (e.g., a fluorophore or cytotoxic drug) to the D-propargylglycine moiety.

  • Preparation of the Alkyne Substrate:

    • Action: Ensure the N-terminus of the (R)-2-Amino-4-pentynoic acid, methyl ester is protected (e.g., N-acetylated). Dissolve the substrate in a degassed solvent mixture of t-BuOH/H₂O (1:1 v/v) to a final concentration of 1 mM.

    • Causality: Degassing the solvent expels dissolved oxygen, preventing the premature oxidation of the highly sensitive Cu(I) catalyst into inactive Cu(II).

  • Addition of the Azide Payload:

    • Action: Add 1.2 to 1.5 molar equivalents of the azide-functionalized payload.

    • Causality: Providing a slight stoichiometric excess of the azide drives the bimolecular reaction to completion, maximizing the yield of the high-value peptide conjugate.

  • Catalyst Generation In Situ:

    • Action: Add 0.1 equivalents of CuSO₄·5H₂O (from a freshly prepared 100 mM aqueous stock), followed immediately by 0.5 equivalents of Sodium Ascorbate (from a freshly prepared 500 mM aqueous stock).

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This bypasses the need to handle thermodynamically unstable Cu(I) salts directly [3] [5].

  • Reaction Incubation & Self-Validation:

    • Action: Stir the reaction at room temperature for 2–4 hours.

    • Validation Step: Monitor the reaction progression via LC-MS. The successful formation of the triazole is definitively confirmed when the starting material peak disappears, and a new peak emerges with a mass corresponding exactly to the sum of the alkyne and azide precursors (without any mass loss).

  • Quenching and Purification:

    • Action: Quench the reaction by adding a copper-chelating agent (e.g., 5 mM EDTA) to sequester cytotoxic copper ions. Purify the final bioconjugate via preparative RP-HPLC.

Reaction Pathway Visualization

CuAAC_Workflow A Protected D-Propargylglycine Methyl Ester (Alkyne) D CuAAC 'Click' Reaction (Degassed t-BuOH/H2O, RT) A->D B Azide-Functionalized Payload (Fluorophore/Drug) B->D C Catalyst Generation (CuSO4 + Sodium Ascorbate) C->D Generates Active Cu(I) E 1,4-Disubstituted 1,2,3-Triazole Linkage D->E F EDTA Quench & RP-HPLC Purification E->F G Purified Targeted Bioconjugate Ready for Assay F->G

Workflow of CuAAC bioconjugation using D-propargylglycine methyl ester and an azide payload.

References

  • National Center for Biotechnology Information (NIH PubChem). "(R)-2-Amino-4-pentynoic acid, methyl ester". PubChem Compound Summary for CID 44205355. Available at:[Link]

  • NextPeptide. "885105-50-0 | (R)-2-Amino-4-pentynoic acid methyl ester HCl". NextPeptide Catalog. Available at:[Link]

  • The Royal Society of Chemistry. "Synthesis of non-proteinogenic phenylalanine derivatives by rhodium-catalyzed [2+2+2] cycloaddition reactions". RSC Advances. Available at:[Link]

  • National Institutes of Health (PMC). "Peptide Conjugation via CuAAC 'Click' Chemistry". Molecules. Available at:[Link]

An In-depth Technical Guide to the NMR Spectra and Chemical Shifts of (R)-2-Amino-4-pentynoic acid, methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of (R)-2-Amino-4-pentynoic acid, methyl ester. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of novel amino acid derivatives. This document will delve into the theoretical basis for the expected chemical shifts, present detailed spectral assignments for both ¹H and ¹³C NMR, and provide practical, field-proven protocols for sample preparation and data acquisition.

Introduction: The Structural Significance of a Chiral Propargylglycine Derivative

(R)-2-Amino-4-pentynoic acid, methyl ester, a derivative of propargylglycine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a terminal alkyne, an α-amino acid core, and a methyl ester. This unique combination of functional groups makes it a versatile synthon for the introduction of a propargyl moiety into peptides and other bioactive molecules, often via "click" chemistry reactions.

Accurate structural confirmation is paramount in the synthesis and application of such chiral molecules. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure in solution. This guide aims to provide a definitive resource for the interpretation of the ¹H and ¹³C NMR spectra of this compound.

Theoretical Framework: Predicting Chemical Shifts

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Understanding the influence of the various functional groups within (R)-2-Amino-4-pentynoic acid, methyl ester allows for a reasoned prediction of its spectral features.

The Alkyne Moiety: Anisotropic Effects

The terminal alkyne (C≡C-H) is a key feature of the molecule. The sp-hybridized carbons of the alkyne create a cylindrical region of electron density. When placed in an external magnetic field, these π-electrons circulate, inducing a local magnetic field. This induced field opposes the applied field in the region of the acetylenic proton, leading to a characteristic shielding effect. Consequently, the terminal alkyne proton resonates at a higher field (lower ppm) than might be expected based solely on the electronegativity of the sp-hybridized carbon, typically in the range of 2-3 ppm.[1][2] The sp-hybridized carbons themselves have distinct chemical shifts, with the terminal carbon (≡C-H) appearing around 65-85 ppm and the internal alkyne carbon (≡C-R) resonating further downfield between 70-100 ppm.[3]

The α-Amino Acid Methyl Ester Core

The α-carbon (C2) is attached to an amino group, a carboxyl group (as a methyl ester), and the propargyl side chain. The electronegativity of the nitrogen and the carbonyl oxygen will deshield the α-proton (H2), shifting its resonance downfield. Similarly, the α-carbon will also be deshielded. The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet, typically around 3.7 ppm, due to the influence of the adjacent oxygen atom. The carbonyl carbon of the ester will have a characteristic chemical shift in the range of 170-185 ppm.[4]

Experimental NMR Data and Assignments

While a publicly available, fully assigned spectrum for the free base of (R)-2-Amino-4-pentynoic acid, methyl ester is not readily found in the literature, data for the N-Boc protected analogue, (R)-2-(Boc-amino)-4-pentynoic acid methyl ester, provides a valuable reference point.[5] The removal of the electron-withdrawing Boc group will lead to an upfield shift of the α-proton and α-carbon signals in the unprotected amine.

Based on established chemical shift ranges and data from closely related structures, the following tables provide the predicted and assigned ¹H and ¹³C NMR chemical shifts for (R)-2-Amino-4-pentynoic acid, methyl ester.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for (R)-2-Amino-4-pentynoic acid, methyl ester

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (≡C-H)~2.1t~2.6Terminal alkyne proton, shielded by anisotropy. Long-range coupling to H3.
H2 (α-CH)~3.8t~6.5Deshielded by adjacent amino and ester groups. Coupled to H3.
H3 (-CH₂-)~2.7dtJ(H3,H2) ≈ 6.5, J(H3,H1) ≈ 2.6Methylene protons adjacent to the α-carbon and the alkyne.
-NH₂~1.8br s-Broad singlet, chemical shift is concentration and solvent dependent.
-OCH₃~3.7s-Methyl ester protons, deshielded by oxygen.
¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for (R)-2-Amino-4-pentynoic acid, methyl ester

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1 (≡C-H)~72Terminal sp-hybridized carbon.
C2 (α-CH)~52α-carbon of an amino acid ester.
C3 (-CH₂-)~25Aliphatic methylene carbon.
C4 (C≡C-)~80Internal sp-hybridized carbon.
C5 (C=O)~173Carbonyl carbon of the methyl ester.
-OCH₃~53Methyl carbon of the ester.

Experimental Protocols

To obtain high-quality NMR spectra, adherence to standardized experimental protocols is crucial. The following sections detail the recommended procedures for sample preparation and data acquisition.

Sample Preparation

The choice of solvent is critical for obtaining well-resolved NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for a free amine like the target compound, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be more suitable to ensure solubility and minimize peak broadening of the N-H protons due to exchange.

Protocol for Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of (R)-2-Amino-4-pentynoic acid, methyl ester into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm). However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 6 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm (centered around 120 ppm).

To further aid in structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Caption: Recommended NMR data acquisition strategy.

Conclusion

The structural characterization of (R)-2-Amino-4-pentynoic acid, methyl ester by NMR spectroscopy is a critical step in its application in research and development. This guide has provided a detailed theoretical and practical framework for understanding and obtaining its ¹H and ¹³C NMR spectra. The predicted chemical shifts and assignments, based on fundamental principles and data from analogous structures, offer a robust starting point for spectral interpretation. By following the outlined experimental protocols, researchers can confidently acquire high-quality NMR data to verify the structure and purity of this important chiral building block.

References

  • Alkynes | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 2). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (2008, May 8). Retrieved from [Link]

  • NMR Database. (n.d.). CAS. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

Sources

The Mechanistic and Strategic Application of (R)-2-Amino-4-pentynoic Acid, Methyl Ester in Bioorthogonal Cycloaddition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-4-pentynoic acid, methyl ester—commonly known as D-propargylglycine methyl ester—is a highly versatile, unnatural amino acid building block. It serves as a premier terminal alkyne donor in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This technical guide elucidates the mechanistic underpinnings, structural rationale, and optimized experimental protocols for utilizing this compound in advanced drug development, including the synthesis of protease-resistant peptidomimetics, biohybrid materials, and target-guided in situ click chemistry.

Structural Rationale: The Causality of Molecular Design

When designing peptide-drug conjugates, biohybrid amphiphiles, or macrocyclic kinase inhibitors, the choice of the alkyne building block is critical. The specific use of the (R)-enantiomer and the methyl ester modification is not arbitrary; it is driven by fundamental chemical and biological causality.

  • Stereochemical Advantage (The (R)-Enantiomer): Natural L-peptides are highly susceptible to enzymatic degradation in vivo. By incorporating the D-enantiomer ((R)-configuration), researchers impart significant protease resistance to the resulting macromolecule. This stereochemical inversion is a critical factor for improving the pharmacokinetic half-life and bio-stability of therapeutic agents, such as Protein Catalyzed Capture (PCC) agents used as synthetic antibodies 1[1].

  • C-Terminal Protection (The Methyl Ester): The free carboxylate of unprotected propargylglycine can act as a bidentate ligand, chelating Cu(I) ions alongside the amino group. This sequestration effectively poisons the catalyst and halts the cycloaddition2[2]. Masking the carboxylic acid as a methyl ester abolishes this inhibitory coordination, dramatically accelerating the reaction rate and allowing for quantitative yields.

Mechanistic Pathway of the CuAAC Reaction

The CuAAC reaction utilizing (R)-2-Amino-4-pentynoic acid, methyl ester is a stepwise, dinuclear copper-mediated process. The 1,2,3-triazole ring formed acts as a robust, metabolically stable bioisostere for native glycosidic and amide linkages3[3].

The catalytic cycle proceeds as follows:

  • π-Complexation: Cu(I) coordinates to the alkyne π-bond of the propargylglycine derivative, significantly lowering the pKa of the terminal proton.

  • Deprotonation & Metallation: A base (or the solvent matrix) removes the terminal proton, forming a σ-bound copper(I) acetylide.

  • Dinuclear Activation: A second Cu(I) atom coordinates, forming a highly reactive dinuclear copper acetylide intermediate.

  • Azide Coordination: The organic azide displaces a ligand on the copper center, bringing the reactive partners into close proximity.

  • Migratory Insertion: The azide attacks the acetylide, forming a six-membered copper metallacycle.

  • Ring Contraction & Protonolysis: The metallacycle undergoes rapid ring contraction to form a triazolyl-copper intermediate, followed by protonolysis to release the 1,4-disubstituted 1,2,3-triazole and regenerate the Cu(I) catalyst.

CuAAC_Mechanism Alkyne (R)-Propargylglycine Methyl Ester Pi_Complex π-Alkyne-Cu Complex (pKa reduction) Alkyne->Pi_Complex Cu_Cat Cu(I) Catalyst (e.g., CuSO4/NaAsc) Cu_Cat->Pi_Complex Cu_Acetylide Dinuclear Cu-Acetylide Intermediate Pi_Complex->Cu_Acetylide -H+ Coordination Azide Coordination to Cu center Cu_Acetylide->Coordination Azide Organic Azide (R-N3) Azide->Coordination Metallacycle Six-Membered Cu-Metallacycle Coordination->Metallacycle Migratory Insertion Protonolysis Protonolysis & Cu(I) Regeneration Metallacycle->Protonolysis Ring Contraction Protonolysis->Cu_Cat Recycle Triazole 1,4-Disubstituted 1,2,3-Triazole Protonolysis->Triazole

Caption: CuAAC Catalytic Cycle of (R)-Propargylglycine Methyl Ester.

Quantitative Data: Catalyst System Optimization

The choice of catalyst and solvent dictates the efficiency of the cycloaddition. Table 1 summarizes field-proven conditions for propargylglycine methyl ester derivatives based on authoritative literature.

Catalyst SystemSolvent MatrixBase / LigandReaction TimeTypical YieldMechanistic Note / Source
CuSO₄ / NaAsct-BuOH / H₂O (1:1)None16 h71–98%Optimal for aqueous-compatible substrates; NaAsc maintains Cu(I) state 4[4].
CuIDMF or THFDIPEA24 h65–80%Requires amine base to facilitate alkyne deprotonation; prone to oxidation[4].
CuSO₄ / NaAscMeOH / H₂ONone12 h~80%Used for intramolecular macrocyclization of triazole-fused macrocycles 5[5].

Self-Validating Experimental Protocol

To ensure reproducibility and high fidelity in synthesizing triazole-linked peptidomimetics, the following protocol integrates internal validation checkpoints.

Objective: Synthesis of a triazole-linked glycoamino acid via CuAAC using (R)-2-Amino-4-pentynoic acid, methyl ester and an azidosugar.

  • Step 1: Reagent Preparation & Degassing

    • Dissolve 1.0 eq of the azido-substrate and 1.1 eq of (R)-2-Amino-4-pentynoic acid, methyl ester in a 1:1 mixture of t-BuOH and ultra-pure H₂O (0.1 M concentration).

    • Causality Check: Degas the solvent mixture by sparging with Argon for 15 minutes. Oxygen drives the oxidative Glaser homocoupling of terminal alkynes, which consumes the starting material and reduces yield.

  • Step 2: Catalyst Generation

    • Prepare a fresh 0.1 M aqueous solution of Sodium Ascorbate (NaAsc).

    • Prepare a 0.1 M aqueous solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).

    • Add 0.2 eq of NaAsc to the reaction mixture, followed immediately by 0.1 eq of CuSO₄.

    • Causality Check: The solution should briefly turn yellow/brown (indicating the successful in situ reduction to Cu(I)) rather than remaining blue (Cu(II)). NaAsc must be in excess to continuously reduce any re-oxidized copper.

  • Step 3: Reaction Execution

    • Stir the mixture vigorously at room temperature for 12–16 hours under an Argon atmosphere.

    • Validation Checkpoint: Monitor via LC-MS. The mass of the product must exactly equal the sum of the alkyne and azide masses (no leaving groups are lost in a true click cycloaddition).

  • Step 4: Quenching and Purification

    • Quench the reaction by adding an excess of EDTA or passing the mixture through a Cupri-Sorb resin.

    • Causality Check: Removing residual copper is critical for downstream biological assays, as trace Cu can be highly cytotoxic and interfere with fluorescence assays.

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography.

Experimental_Workflow Prep 1. Reagent Prep Alkyne & Azide Degas 2. Solvent Degassing Ar Sparging Prep->Degas Catalyst 3. Catalyst Gen CuSO4 + NaAsc Degas->Catalyst Reaction 4. CuAAC Reaction Stir 12-16h Catalyst->Reaction Quench 5. Quenching EDTA / Cu-Resin Reaction->Quench Purification 6. Purification Chromatography Quench->Purification Validation 7. Validation LC-MS / NMR Purification->Validation

Caption: Self-Validating CuAAC Experimental Workflow.

Advanced Applications in Drug Discovery

The strategic incorporation of (R)-propargylglycine methyl ester extends far beyond simple bioconjugation:

  • In Situ Click Chemistry (Target-Guided Synthesis): In the development of Protein Catalyzed Capture (PCC) agents, the biological target (e.g., carbonic anhydrase) acts as a physical template. It brings a library of azides and a specific D-propargylglycine warhead into precise spatial proximity. The target itself catalyzes the cycloaddition without copper, selecting and assembling the highest-affinity triazole binder from the library[1].

  • Macrocyclic Kinase Inhibitors: The 1,2,3-triazole ring is utilized to lock peptides into active conformations. By flanking a sequence with an azide and a propargylglycine derivative, intramolecular CuAAC yields triazole-fused macrocycles that exhibit potent anti-cancer properties by inhibiting pathways like STAT3[5].

References

  • Title: From (bio)
  • Title: Cu-Catalyzed Formation of Triazole-Linked Glycoamino Acids and Application in Chemoenzymatic Peptide Synthesis Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Title: 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis Source: UQ eSpace URL
  • Title: Synthesis of Bioactive 1,2,3-Triazole-Fused Macrocycles via Azide-Alkyne Cycloaddition Source: Thieme Connect URL

Sources

Solvation Dynamics and Applications of (R)-2-Amino-4-pentynoic Acid, Methyl Ester in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-4-pentynoic acid, methyl ester (frequently referred to as D-propargylglycine methyl ester) is a highly versatile unnatural amino acid derivative. Characterized by its terminal alkyne moiety, it serves as a cornerstone reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and solid-phase peptide synthesis (SPPS)[1]. This technical guide provides a rigorous analysis of its solubility profile in polar aprotic solvents, detailing the thermodynamic mechanisms of solvation and providing self-validating experimental workflows designed for drug development professionals and synthetic chemists.

Physicochemical Profiling and Solvation Thermodynamics

The transition from a free amino acid to a methyl ester fundamentally alters the molecule's solvation thermodynamics. Free amino acids exist as zwitterions, characterized by strong intermolecular ionic lattices that render them largely insoluble in organic media. Esterification of the carboxylate group neutralizes this zwitterionic character, leaving only the primary amine—which is often stabilized as a hydrochloride salt to yield (R)-2-Amino-4-pentynoic acid methyl ester hydrochloride[2].

In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), solvation is driven by powerful ion-dipole and dipole-dipole interactions. The high dielectric constants of these solvents efficiently shield the chloride counter-ion and solvate the polarized amine and alkyne functional groups, overcoming the lattice energy of the solid state.

Solvation A Solid State (R)-2-Amino-4-pentynoic acid methyl ester (HCl) C Disruption of Crystal Lattice A->C Addition of Solvent B Polar Aprotic Solvent (DMSO / DMF) B->C High Dielectric Constant D Ion-Dipole & Dipole-Dipole Interactions C->D Thermodynamic Drive E Fully Solvated Monomer D->E Solvation Shell Formation

Fig 1. Thermodynamic workflow of solvation in polar aprotic media.

Solubility Matrix in Polar Aprotic Solvents

The selection of an appropriate solvent is dictated by the downstream application. Below is a comparative matrix summarizing the solubility profile and physicochemical properties of standard polar aprotic solvents used for this compound.

SolventDielectric Constant (ε)Dipole Moment (D)Est. Solubility LimitPrimary Application Profile
DMSO 46.73.96≥ 20 mg/mLBioassays, master stock solutions, enzyme inhibition assays
DMF 36.73.82≥ 20 mg/mLCuAAC click chemistry, Fmoc-SPPS
NMP 32.24.09≥ 20 mg/mLSPPS (superior resin swelling)
Acetonitrile (MeCN) 37.53.92~10 mg/mLHPLC mobile phase, analytical preparations
DCM 9.11.60< 5 mg/mL (as HCl salt)Boc-SPPS (requires base neutralization for high solubility)

Data synthesized from established chemical properties and product specifications (3[3]).

Mechanistic Insights: Causality in Solvent Selection

As an Application Scientist, understanding why a solvent behaves in a specific manner is more critical than simply knowing what to use.

  • DMSO for Biological Assays: DMSO is the gold standard for preparing stock solutions because it prevents premature hydrolysis of the methyl ester while maintaining the molecule in a fully disaggregated state. Its high polarity allows for rapid dilution into aqueous buffers (e.g., PBS) without precipitation, which is crucial for evaluating the compound's efficacy in biological systems, such as its role as an irreversible inhibitor of cystathionine γ-lyase[3].

  • DMF/NMP for Synthesis: In solid-phase peptide synthesis and click chemistry, DMF and NMP are preferred because they not only solvate the propargylglycine derivative but also effectively swell the polystyrene or PEG-based resins used in SPPS (2[2]). It is imperative to degas DMF prior to use to remove dimethylamine impurities that spontaneously form over time, as these can cause unwanted side reactions or premature removal of protecting groups[4].

Self-Validating Experimental Workflows

Protocol A: Preparation of a 20 mg/mL Master Stock in DMSO

Objective: Create a stable, standardized stock solution for downstream biological or enzymatic assays. Causality: Utilizing anhydrous DMSO prevents ester hydrolysis. Purging the solvent with an inert gas prevents oxidative degradation of the alkyne and amine moieties over time[3].

  • Preparation: Weigh exactly 20.0 mg of (R)-2-Amino-4-pentynoic acid methyl ester hydrochloride into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed DMSO (≥99.9% purity).

  • Agitation: Vortex the solution for 30-60 seconds at room temperature.

  • Validation Check: Visually inspect the solution against a dark background. It must be completely clear and colorless. If micro-particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Blanket the headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C.

    • System Validation: Analyze a 10 µL aliquot via LC-MS to confirm the integrity of the methyl ester and the absence of degradation products prior to committing the batch to long-term storage.

Protocol B: Solubilization and CuAAC Click Chemistry in DMF

Objective: Conjugate the alkyne moiety of the amino acid to an azide-functionalized substrate to form a stable triazole linkage. Causality: DMF provides the optimal dielectric environment to solvate the reactants while stabilizing the Cu(I) intermediate complex required for the regioselective 1,3-dipolar cycloaddition (1[1]).

  • Solubilization: Dissolve 0.1 mmol of the alkyne monomer in 1.0 mL of freshly degassed DMF.

  • Azide Addition: Add 0.1 mmol of the target azide-functionalized molecule to the solution.

  • Catalyst Preparation: In a separate vial, dissolve 0.01 mmol of Copper(II) Sulfate and 0.05 mmol of Sodium Ascorbate in 100 µL of deionized water (the ascorbate acts as a reducing agent to generate the active Cu(I) species in situ).

  • Reaction Initiation: Add the aqueous catalyst mixture dropwise to the DMF solution under continuous stirring at room temperature.

  • Validation Check: Monitor the reaction progression via TLC or LC-MS. The reaction is self-validating when the starting alkyne monomer peak completely disappears and the expected mass of the 1,2,3-triazole conjugate emerges.

CuAAC A Solvated Alkyne Monomer (in DMF/DMSO) D 1,3-Dipolar Cycloaddition A->D B Azide-Functionalized Substrate B->D C Cu(I) Catalyst (e.g., CuOAc / Ascorbate) C->D Catalysis E 1,2,3-Triazole Conjugate D->E Regioselective Coupling

Fig 2. CuAAC Click Chemistry Pathway utilizing the solvated alkyne monomer.

References

  • Peptide solubility - Bachem Source: Bachem Knowledge Center URL
  • DL-Propargyl Glycine (hydrochloride)
  • Source: Organic Process Research & Development (ACS Publications)

Sources

Thermal Stability and Degradation Pathways of (R)-2-Amino-4-pentynoic Acid, Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Molecular Architecture

(R)-2-Amino-4-pentynoic acid, methyl ester—commonly known as D-propargylglycine methyl ester—is a highly versatile non-canonical amino acid building block. It is heavily utilized in peptide engineering, bioorthogonal click chemistry (CuAAC), and the synthesis of conformationally restricted peptidomimetics.

However, the molecule's utility is inherently challenged by its thermodynamic instability. The architecture of this compound features three highly reactive motifs in close proximity:

  • A primary α-amino group: A potent nucleophile when unprotonated.

  • A methyl ester: A highly electrophilic carbonyl center susceptible to nucleophilic attack and hydrolysis.

  • A terminal alkyne: An electron-rich, sp-hybridized moiety prone to high-temperature radical cross-linking.

Understanding the thermal degradation pathways of this molecule is critical for maintaining batch integrity during synthesis, purification, and long-term storage.

Table 1: Physicochemical & Structural Profile
PropertySpecificationImpact on Stability
Chemical Formula C₆H₉NO₂Low molecular weight facilitates high mobility in solution.
Molecular Weight 127.14 g/mol High volatility of degradation byproducts (e.g., methanol).
Side-Chain Sterics Linear, unhindered alkyneMinimal steric bulk accelerates intermolecular reactions.
Primary Vulnerability Free-base nucleophilicityRapid cyclodimerization at temperatures >0 °C.

Primary Degradation Pathway: Diketopiperazine (DKP) Formation

The most rapid and prominent thermal degradation pathway for (R)-2-Amino-4-pentynoic acid, methyl ester is the formation of 2,5-diketopiperazines (DKPs). This process is an intermolecular aminolysis driven by the thermodynamic stability of the resulting six-membered ring.

The Mechanism of Action

When the compound exists as a free base, the unprotonated α-amino group is highly nucleophilic. It attacks the electrophilic ester carbonyl of an adjacent molecule, displacing methanol and forming a linear dipeptide intermediate. Because the propargyl side chain is linear and offers minimal steric hindrance, this initial collision is highly efficient compared to bulkier amino acids like valine or isoleucine[1].

Once the linear dipeptide is formed, the molecule undergoes a rapid cis-trans isomerization of the peptide bond. This brings the remaining free amine into close spatial proximity with the remaining methyl ester, triggering a spontaneous intramolecular cyclization to yield a highly stable DKP derivative[1].

To mitigate this, the compound must be synthesized and stored as a protonated salt (e.g., Hydrochloride or Trifluoroacetate). Protonation completely eliminates the nucleophilicity of the amine, effectively shutting down the DKP degradation pathway[2].

DKP_Pathway Monomer (R)-Propargylglycine Methyl Ester Dimer Linear Dipeptide Intermediate Monomer->Dimer Intermolecular Aminolysis DKP 2,5-Diketopiperazine (DKP) Derivative Dimer->DKP Intramolecular Cyclization Methanol Methanol (Leaving Group) Dimer->Methanol Elimination

Figure 1: Mechanism of intermolecular aminolysis leading to DKP formation.

High-Temperature Degradation: Alkyne Cross-Linking & Racemization

While DKP formation dominates at ambient to moderately elevated temperatures (20 °C – 80 °C), extreme thermal stress (>150 °C) activates secondary degradation pathways involving the terminal alkyne and the chiral center.

Terminal Alkyne Polymerization

The terminal alkyne (-C≡CH) contains an sp-hybridized carbon that is relatively electronegative. At elevated temperatures, thermal homolysis can generate reactive radical species. These radicals propagate through adjacent alkyne moieties, resulting in the formation of complex, cross-linked polyene networks[3]. This thermally induced polymerization is a well-documented degradation pathway for alkyne-functionalized esters and results in insoluble, dark-colored polymeric aggregates[4].

Thermal Epimerization (Racemization)

Thermal stress also threatens the stereochemical integrity of the (R)-enantiomer. The α-proton is flanked by electron-withdrawing ester and alkyne groups, increasing its acidity. Under thermal stress, especially if trace base is present, the molecule can undergo enolization. Furthermore, the formation of cyclic DKP intermediates lowers the activation energy for α-proton abstraction, exacerbating the racemization of the stereocenter and leading to a loss of optical purity[5].

Alkyne_Deg Alkyne Terminal Alkyne (-C≡CH) Radical Thermal Radical Generation Alkyne->Radical >150°C Oxidative Glaser Coupling (Butadiyne) Alkyne->Oxidative O2 / Trace Cu Crosslink Polyene Network (Cross-linking) Radical->Crosslink Propagation

Figure 2: High-temperature degradation pathways of the terminal alkyne moiety.

Experimental Methodology: Self-Validating Thermal Stress Profiling

To accurately quantify the degradation kinetics of (R)-2-Amino-4-pentynoic acid, methyl ester, researchers must employ a self-validating analytical system. The following protocol utilizes orthogonal techniques (LC-MS and TGA) to ensure that observed degradation is a true reflection of the molecule's thermal stability, rather than an artifact of the analytical matrix.

Protocol: Isothermal Stress Testing and Kinetic Elucidation

Causality & Validation Design: We utilize an isotopically labeled internal standard (e.g., ¹³C-labeled propargylglycine) spiked post-stress to correct for matrix suppression in the MS source. A procedural blank (buffer only) is run in parallel to rule out solvent-induced degradation.

Step 1: Sample Preparation & Matrix Control

  • Prepare 10 mM stock solutions of the compound in two distinct environments:

    • Condition A (Free Base): pH 8.5 ammonium bicarbonate buffer (Promotes DKP formation).

    • Condition B (Protonated Salt): pH 3.0 formic acid buffer (Inhibits DKP formation).

  • Prepare a procedural blank for both buffers.

Step 2: Isothermal Incubation

  • Aliquot 100 µL of each stock into hermetically sealed, inert glass HPLC vials. The hermetic seal is critical to prevent the evaporative loss of methanol, which would artificially drive the DKP equilibrium forward via Le Chatelier's principle.

  • Incubate vials in a precision thermal cycler at 25 °C, 60 °C, and 120 °C.

  • Pull samples at predefined intervals (0, 1, 2, 4, 8, and 24 hours).

Step 3: Quenching & Internal Standardization

  • Immediately quench pulled samples by flash-freezing in liquid nitrogen to halt all kinetic processes.

  • Prior to analysis, thaw samples on ice and spike with 10 µM of the ¹³C-labeled internal standard.

Step 4: Orthogonal Analysis

  • LC-MS (Specific Structural Elucidation): Inject 5 µL onto a C18 reverse-phase column. Utilize a mobile phase gradient of 0.1% formic acid in water/acetonitrile. The acidic mobile phase ensures complete protonation of residual amines, standardizing the ionization efficiency across all degradants. Monitor for the mass shift corresponding to the loss of methanol (-32 Da per monomer unit) indicating DKP formation.

  • TGA/DSC (Bulk Thermal Profiling): Subject 5 mg of neat solid powder to a temperature ramp of 10 °C/min from 25 °C to 400 °C under a nitrogen atmosphere. Monitor for the exothermic event corresponding to alkyne cross-linking and the mass loss corresponding to methanol elimination.

Exp_Workflow Prep Sample Preparation (pH Controlled Stocks) Stress Isothermal Stress (Sealed Vials) Prep->Stress Analysis1 TGA / DSC (Bulk Thermal Profiling) Stress->Analysis1 Neat Solid Analysis2 LC-MS / NMR (Structural Elucidation) Stress->Analysis2 Solvated Data Kinetic Modeling & Pathway Mapping Analysis1->Data Analysis2->Data

Figure 3: Self-validating thermal stress and structural elucidation workflow.

Table 2: Representative Thermal Degradation Kinetics

(Note: Data illustrates kinetic causality based on amine protonation states)

TemperatureMatrix StateHalf-life (t½)Primary Observed Degradant
25 °C Free Base (pH 8.5)< 24 hours2,5-Diketopiperazine (DKP)
25 °C HCl Salt (pH 3.0)> 2 yearsNone (Stable)
60 °C Free Base (pH 8.5)< 2 hoursDKP + Linear Dipeptide
150 °C Neat Solid< 1 hourDKP + Polyene Cross-links

Sources

Crystal Structure Analysis of (R)-2-Amino-4-pentynoic Acid, Methyl Ester: A Technical Guide for Structural Biology and Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics and targeted enzyme inhibitors relies heavily on the precise three-dimensional conformational data of unnatural amino acids. (R)-2-Amino-4-pentynoic acid, commonly known as D-propargylglycine, is a chiral, non-canonical amino acid featuring a terminal alkyne. When protected as a methyl ester, it serves as a critical building block for bioorthogonal click chemistry and a potent mechanism-based inhibitor for pyridoxal 5'-phosphate (PLP)-dependent enzymes. This whitepaper provides an in-depth technical guide on the synthesis, crystallization, and X-ray crystallographic analysis of (R)-2-Amino-4-pentynoic acid, methyl ester hydrochloride, detailing the causality behind methodological choices and the pharmacological implications of its structural geometry.

Structural Significance and Mechanistic Context

(R)-2-Amino-4-pentynoic acid contains three critical structural vectors: a chiral α -carbon (R-configuration), a terminal alkyne, and an amine-carboxylate backbone. The conversion of the carboxylic acid to a methyl ester serves two primary purposes:

  • Synthetic Versatility: It protects the C-terminus during solid-phase peptide synthesis or solution-phase coupling, preventing unwanted side reactions.

  • Conformational Rigidity: The terminal alkyne provides a linear, rigid axis that is highly valuable in synthesizing conformationally restricted macrocycles and β -turn mimetics via copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1].

Furthermore, propargylglycine derivatives are well-documented inhibitors of PLP-dependent enzymes, such as bacterial aminotransferases[2]. The linear alkyne group is capable of entering the enzyme's active site and covalently trapping the PLP cofactor, a mechanism heavily dependent on the precise spatial orientation dictated by the chiral α -carbon[2]. Understanding the exact bond lengths, angles, and crystal packing of the methyl ester derivative is therefore indispensable for structure-based drug design.

Synthesis and Crystallization Protocol

To obtain diffraction-quality crystals, the free amino acid must be converted into its methyl ester hydrochloride salt. Unprotected amino acid esters are highly susceptible to intermolecular self-condensation (forming diketopiperazines). Converting the molecule to a hydrochloride salt protonates the α -amine, neutralizing its nucleophilicity and providing a robust ionic lattice ideal for crystallization.

Synthesis of the Hydrochloride Salt

The synthesis utilizes 2,2-dimethoxypropane, which uniquely acts as both the solvent and a chemical dehydrating agent. By reacting with the water produced during esterification, it drives the equilibrium forward, ensuring high yields[3].

Step-by-Step Methodology:

  • Suspension: Suspend 100 mg of (R)-2-Amino-4-pentynoic acid in 10 mL of 2,2-dimethoxypropane[3].

  • Catalysis: Add 1 mL of concentrated (12 N) HCl dropwise. Causality: The HCl provides the catalytic proton for Fischer esterification and serves as the counterion for the final salt[3].

  • Reaction: Stir the mixture at room temperature for 16–18 hours[3].

  • Concentration: Remove the solvent via rotary evaporation at 50 °C.

  • Purification: Resuspend the residue in 10 mL of deionized water and wash with ethyl acetate (3 × 10 mL) to remove unreacted organic impurities. Freeze the aqueous layer in a dry ice/acetone bath and lyophilize to yield the pure methyl ester hydrochloride salt[3].

Validation Checkpoint: Prior to crystallization, analyze the lyophilized powder via FT-IR. The protocol is validated if the broad carboxylic acid O-H stretch (~3300–2500 cm⁻¹) is absent, and a sharp, intense ester C=O stretch (~1740 cm⁻¹) is present.

Crystallization via Vapor Diffusion

Small, highly soluble ionic salts require highly controlled supersaturation to form single crystals rather than amorphous precipitates.

Step-by-Step Methodology:

  • Solubilization: Dissolve 20 mg of the synthesized salt in a minimum volume (approx. 200 µL) of high-purity methanol.

  • Setup: Place the solution in an inner micro-vial. Place this vial inside a larger outer vial containing 3 mL of diethyl ether (antisolvent).

  • Diffusion: Seal the outer vial tightly. Causality: The highly volatile diethyl ether will slowly diffuse through the vapor phase into the methanol. This gradual lowering of the dielectric constant slowly decreases the solubility of the salt, promoting the nucleation of a few large, high-quality single crystals over several days.

Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A self-validating single crystal will extinguish polarized light uniformly upon rotation. If the crystal extinguishes in patches, it is twinned and unsuitable for high-resolution X-ray diffraction.

Workflow A (R)-2-Amino-4-pentynoic Acid B Esterification (2,2-Dimethoxypropane, HCl) A->B C Methyl Ester HCl Salt (Lyophilization) B->C D Vapor Diffusion Crystallization (MeOH / Et2O) C->D E Single Crystal X-Ray Diffraction (100 K, Cu Kα) D->E F Phase Determination & Refinement (SHELXT / SHELXL) E->F

Caption: Workflow for the synthesis and crystallographic analysis of D-propargylglycine methyl ester.

Single-Crystal X-Ray Diffraction (SXRD) Methodology

Once a suitable crystal is harvested, it must be protected and analyzed under cryogenic conditions to yield high-resolution structural data.

  • Cryoprotection: Harvest a single crystal using a nylon loop and immediately submerge it in Paratone-N oil. Causality: The oil displaces the mother liquor, preventing the formation of crystalline ice during flash-cooling, which would otherwise produce diffraction rings that obscure the sample's data.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen cold stream. Mount on a diffractometer equipped with a microfocus Cu K α radiation source ( λ = 1.54184 Å). Causality: Copper radiation provides stronger anomalous scattering signals for lighter atoms (like Cl), which is critical for the absolute determination of the R-chiral center.

  • Phase Determination: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Quantitative Structural Data

The following tables summarize the representative crystallographic parameters and key geometric features expected for the (R)-2-Amino-4-pentynoic acid, methyl ester hydrochloride crystal lattice.

Table 1: Representative Crystallographic Parameters
ParameterValueSignificance
Empirical Formula C₆H₁₀ClNO₂Confirms the presence of the HCl salt and methyl ester.
Formula Weight 163.60 g/mol Baseline for density calculations.
Temperature 100(2) KMinimizes atomic thermal displacement parameters.
Crystal System OrthorhombicTypical for enantiopure amino acid derivatives.
Space Group P21​21​21​ Non-centrosymmetric, confirming chiral resolution.
Flack Parameter ~0.02(1)Values near 0 confirm the absolute (R)-configuration.
Table 2: Key Geometric Parameters (Bond Lengths and Angles)
Structural FeatureAtoms InvolvedRepresentative ValueMechanistic Implication
Alkyne Bond Length C( γ ) C( δ )1.18–1.20 ÅConfirms the highly rigid, electron-dense triple bond.
Alkyne Linearity C( β )–C( γ ) C( δ )~178.5°Demonstrates the linear trajectory required for active-site penetration[2].
Ester Carbonyl C=O1.20–1.22 ÅStandard double bond character, unperturbed by the amine due to protonation.
Hydrogen Bonding N–H Cl⁻3.15–3.25 ÅForms a robust 3D supramolecular network, stabilizing the crystal lattice.

Pharmacological Applications and Rational Drug Design

The crystallographic elucidation of (R)-2-Amino-4-pentynoic acid, methyl ester provides the exact atomic coordinates necessary for in silico docking studies and rational drug design.

Because the alkyne group is strictly linear (as validated by the ~178.5° bond angle in Table 2), it acts as a highly predictable vector. When this unnatural amino acid is incorporated into peptide sequences, the alkyne can be subjected to click chemistry (CuAAC) to form 1,2,3-triazole linkages. This methodology is heavily utilized to force peptides into stable β -turn conformations, mimicking the active domains of larger proteins while resisting proteolytic degradation[1].

Furthermore, in the context of enzyme inhibition, the precise spatial relationship between the chiral α -amine and the linear alkyne explains its efficacy against PLP-dependent enzymes. The structural data allows computational chemists to model exactly how the alkyne projects into the catalytic pocket to covalently bind the PLP cofactor, leading to irreversible enzyme inactivation[2].

Pathway A (R)-2-Amino-4-pentynoic Acid Methyl Ester B Solid-Phase Peptide Synthesis (Sequence Incorporation) A->B E Mechanism-Based Inhibition (PLP-Dependent Enzymes) A->E C CuAAC Click Chemistry (1,2,3-Triazole Formation) B->C D Conformational Restriction (Stable β-Turn Mimetic) C->D

Caption: Downstream pharmacological applications of D-propargylglycine derivatives.

References

  • Structural Determinants of the β-Selectivity of a Bacterial Aminotransferase. National Institutes of Health (NIH). Available at:[Link]

  • β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: A comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. ResearchGate. Available at:[Link]

  • CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products - ACS Publications. Available at:[Link]

Sources

Technical Whitepaper: Toxicity, Handling, and Safety Profiling of (R)-2-Amino-4-pentynoic Acid, Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

(R)-2-Amino-4-pentynoic acid, methyl ester—commonly referred to as D-propargylglycine methyl ester—is a highly versatile non-proteinogenic amino acid derivative. In drug development and chemical biology, it is primarily utilized as an alkyne-bearing "click chemistry" probe and a synthetic building block for complex peptide synthesis.

However, the esterification of D-propargylglycine, while improving lipophilicity and cellular permeability, introduces complex toxicological dynamics. As a Senior Application Scientist, I emphasize that handling this compound requires looking beyond its immediate chemical hazards (irritation) to understand its in vivo pharmacokinetic fate. Upon biological absorption, the methyl ester is rapidly hydrolyzed to its parent compound, D-propargylglycine, a potent inhibitor of cystathionine γ-lyase (CSE) and a known nephrotoxin [1]. This guide synthesizes the mechanistic toxicology, safety data, and field-proven handling protocols necessary for the safe application of this compound in research environments.

Chemical Identity and Quantitative Data

To establish a baseline for handling and formulation, the physicochemical properties and hazard classifications of the compound (frequently handled as the hydrochloride salt to improve stability) are summarized below.

Property / AttributeData / Specification
Chemical Name (R)-2-Amino-4-pentynoic acid, methyl ester
Common Synonyms D-Propargylglycine methyl ester; Methyl (R)-2-aminopent-4-ynoate
Molecular Formula C₆H₉NO₂ (Free base) / C₆H₁₀ClNO₂ (HCl Salt)
Molecular Weight 127.14 g/mol (Free base) / 163.60 g/mol (HCl Salt)
Physical State Solid (typically white to off-white crystalline powder)
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) [2]
Solubility Soluble in DMSO, Methanol, and aqueous buffers (pH < 7 for stability)

Mechanistic Toxicology & Pharmacokinetics

The primary safety concern regarding (R)-2-Amino-4-pentynoic acid, methyl ester is not its direct cytotoxicity, but its role as a prodrug.

Ester Hydrolysis and Enzyme Inhibition

Upon entering physiological systems, non-specific intracellular esterases rapidly cleave the methyl ester group, releasing free D-propargylglycine. D-propargylglycine is widely recognized as a suicide inhibitor of cystathionine γ-lyase (CSE), a critical enzyme in the endogenous production of hydrogen sulfide (H₂S) [3]. While CSE inhibition is useful for studying inflammatory pathways, it disrupts cellular redox homeostasis.

DAAO-Mediated Nephrotoxicity

The most severe dose-limiting toxicity of D-propargylglycine derivatives is acute nephrotoxicity. The causality of this toxicity is rooted in renal metabolism. In the mammalian kidney, D-amino acids are actively metabolized by D-amino acid oxidase (DAAO) , an enzyme localized in the peroxisomes of proximal tubule cells.

When DAAO oxidatively deaminates D-propargylglycine, the reaction generates high stoichiometric yields of hydrogen peroxide (H₂O₂) and ammonia. The localized accumulation of H₂O₂ overwhelms the proximal tubule's antioxidant defenses (e.g., glutathione), leading to severe oxidative stress, reactive oxygen species (ROS) accumulation, aminoaciduria, glucosuria, and ultimately, acute tubular necrosis [4].

MetabolicPathway A (R)-2-Amino-4-pentynoic acid Methyl Ester B D-Propargylglycine (Active Parent Compound) A->B Intracellular Esterases C D-Amino Acid Oxidase (DAAO) in Kidney B->C Renal Clearance D Hydrogen Peroxide (H2O2) & Ammonia (NH3) C->D Oxidative Deamination E Oxidative Stress & Acute Tubular Necrosis D->E ROS Accumulation

Caption: Metabolic pathway of (R)-2-Amino-4-pentynoic acid, methyl ester leading to nephrotoxicity.

Safety Data and Handling Protocols

Because the compound acts as a respiratory and dermal irritant (STOT SE 3, Skin Irrit. 2) and poses systemic nephrotoxic risks upon absorption, stringent laboratory safety protocols must be enforced.

Personal Protective Equipment (PPE)
  • Respiratory Protection: Handling the dry powder requires an N95 (US) or P1 (EN 143) particulate respirator to prevent inhalation of dust, which can cause mucosal irritation and systemic absorption [2].

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) must be worn. The methyl ester modification increases lipophilicity, theoretically enhancing dermal penetration compared to the free acid.

  • Eye Protection: Chemical safety goggles are mandatory due to Eye Irrit. 2 classification.

Storage and Stability

The methyl ester is prone to spontaneous hydrolysis if exposed to ambient moisture.

  • Store at 2–8°C in a tightly sealed container.

  • Maintain under an inert atmosphere (Argon or Nitrogen).

  • Desiccants should be utilized in the secondary containment to prevent moisture-driven degradation into the free acid.

Experimental Workflows & Methodologies

To ensure scientific integrity, any in vitro assay utilizing this compound must account for its spontaneous hydrolysis rate and its specific metabolic toxicity. Below are field-proven, self-validating protocols for handling and screening.

Protocol 1: Preparation and Validation of Stock Solutions

Causality Insight: Aqueous buffers at physiological pH (7.4) will slowly hydrolyze the methyl ester. To maintain the integrity of the ester for targeted cellular assays, stock solutions must be prepared in anhydrous solvents and validated prior to dosing.

  • Solubilization: Weigh 10 mg of (R)-2-Amino-4-pentynoic acid, methyl ester hydrochloride in a dry, argon-purged glove box. Dissolve in 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a ~61 mM stock solution.

  • Aliquoting: Aliquot the stock into single-use amber vials (50 µL each) to avoid freeze-thaw cycles, which introduce condensation and drive hydrolysis. Store at -20°C.

  • Self-Validation (LC-MS): Prior to the assay, dilute a single aliquot 1:1000 in LC-MS grade acetonitrile. Run a rapid LC-MS gradient to confirm the presence of the esterified mass ( M+H+ = 128.1) and ensure the free acid ( M+H+ = 114.1) constitutes <2% of the total peak area.

Protocol 2: In Vitro Nephrotoxicity Screening Assay

Causality Insight: Standard hepatocyte screens will miss the primary toxicity of this compound. Toxicity must be evaluated in DAAO-expressing renal proximal tubule epithelial cells (RPTECs).

  • Cell Culture: Seed primary human RPTECs in a 96-well plate at 2×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Dilute the DMSO stock solution into the culture media immediately before dosing to minimize extracellular hydrolysis. Dose cells at concentrations ranging from 1 µM to 500 µM. Ensure final DMSO concentration is ≤0.5%.

  • Mechanistic Control (Crucial Step): To prove that toxicity is DAAO-mediated, pre-treat a parallel control group of RPTECs with a known DAAO inhibitor (e.g., sodium benzoate at 1 mM) 1 hour prior to dosing with the methyl ester [4].

  • Viability Readout: After 48 hours, assess cell viability using an LDH (Lactate Dehydrogenase) release assay, which specifically measures cell membrane rupture indicative of necrosis.

  • Data Interpretation: A rescue of cell viability in the sodium benzoate pre-treated group validates that the observed cytotoxicity is mechanism-based (DAAO-mediated ROS generation) rather than off-target chemical toxicity.

Workflow S1 Step 1: Stock Preparation (Anhydrous DMSO, Argon purge) S2 Step 2: LC-MS Validation (Confirm ester stability vs. free acid) S1->S2 S3 Step 3: RPTEC Dosing (Target DAAO-expressing renal cells) S2->S3 S4 Step 4: LDH Release Assay (Quantify necrotic cell death) S3->S4 S5 Step 5: DAAO Inhibition Control (Validate mechanism with Sodium Benzoate) S4->S5 Compare Viability

Caption: Workflow for in vitro nephrotoxicity screening of D-propargylglycine derivatives.

References

  • Role of Hydrogen Sulfide in the Pathology of Inflammation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Safety Data Sheet: (R)-alpha-Propargylglycine Source: Thermo Scientific / Fisher Scientific URL:[Link]

  • D-Serine: A Cross Species Review of Safety Source: Frontiers in Endocrinology URL:[Link]

  • d-Amino-acid Oxidase Is Involved in d-Serine-Induced Nephrotoxicity Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Methodological & Application

Application Note: High-Efficiency Peptide Bioconjugation and Macrocyclization using (R)-2-Amino-4-pentynoic acid, methyl ester (D-Pra-OMe)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Mechanistic Rationale & Strategic Advantages

In modern peptide drug discovery, the incorporation of unnatural amino acids is a critical strategy for overcoming the poor pharmacokinetic properties of native peptides. (R)-2-Amino-4-pentynoic acid, methyl ester —commonly referred to as D-propargylglycine methyl ester (D-Pra-OMe)—is a highly versatile building block designed specifically for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

  • Proteolytic Stability (The D-Enantiomer): Endogenous proteases are highly stereoselective for L-amino acids. By incorporating the D-enantiomer of propargylglycine, the resulting peptidomimetic or anchor ligand gains significant resistance against enzymatic degradation, drastically increasing its biological half-life in physiological assays[2][3].

  • Orthogonal Protection (The Methyl Ester): The C-terminal methyl ester prevents unwanted polymerization or side reactions during solution-phase N-terminal amide coupling[4]. It allows the amino acid to act as a definitive C-terminal cap, which can either be retained for lipophilicity or selectively saponified (using LiOH) later in the synthesis pipeline without disturbing the alkyne moiety.

  • Regioselective Bioconjugation (The Terminal Alkyne): The terminal alkyne acts as a bioorthogonal "warhead." When subjected to CuAAC conditions, it reacts with azide-bearing partners (fluorophores, PEG chains, or other peptides) to form a highly stable 1,4-disubstituted 1,2,3-triazole. This triazole is not merely a linker; it acts as a robust, protease-resistant amide bond isostere[1].

Experimental Workflow

The following diagram illustrates the logical progression from raw precursors to the final triazole-linked conjugate.

G A Peptide-COOH (C-terminal Acid) B D-Pra-OMe·HCl (Alkyne Donor) C Solution-Phase Coupling (HATU, DIPEA, DMF) D Peptide-D-Pra-OMe (Terminal Alkyne) C->D F CuAAC Click Reaction (CuSO4, NaAsc, THPTA) D->F E Azide Partner (Fluorophore/PEG/Peptide) E->F G 1,4-Disubstituted Triazole Peptide Conjugate F->G AB AB AB->C

Workflow for D-Pra-OMe peptide coupling and subsequent CuAAC bioconjugation.

Optimization of CuAAC Conditions

The efficiency of the CuAAC reaction is highly dependent on the solvent microenvironment and the stabilization of the Cu(I) intermediate. Table 1 summarizes the quantitative optimization data derived from various bioconjugation studies[5][6].

Table 1: Optimization of CuAAC Conditions for D-Pra-OMe Conjugation

Solvent SystemCu Source (equiv)Reducing Agent (equiv)Ligand (equiv)TimeYield (%)
DMF / H₂O (1:1)CuSO₄ (0.2)NaAsc (0.4)None16 h35%
tBuOH / H₂O (1:1)Cu(OAc)₂ (0.2)NaAsc (0.4)None16 h51%
CHCl₃ / H₂O (1:1)CuSO₄ (0.5)NaAsc (1.0)TBTA (0.5)3 h75%
DMF / H₂O (4:1) CuSO₄ (0.1) NaAsc (0.5) THPTA (0.5) 2 h >95%

Note: The addition of a water-soluble accelerating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is critical. It prevents the disproportionation of Cu(I) and shields susceptible amino acid residues (like Met, Cys, His) from copper-catalyzed oxidative damage[5].

Step-by-Step Methodologies

Protocol A: Solution-Phase Amide Coupling of D-Pra-OMe

This protocol details the coupling of D-Pra-OMe to the C-terminus of a fully protected peptide sequence in solution[4][7].

Reagents:

  • Peptide-COOH (1.0 equiv)

  • D-Pra-OMe·HCl (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Causality & Execution:

  • Activation: Dissolve the Peptide-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M). Add 2.0 equiv of DIPEA. Reasoning: HATU is selected over carbodiimides (like DIC) because it generates a highly reactive highly reactive 7-azabenzotriazole active ester, minimizing racemization. The DIPEA deprotonates the carboxylic acid to initiate activation.

  • Neutralization: In a separate vial, dissolve D-Pra-OMe·HCl (1.2 equiv) in a minimal volume of DMF. Add 1.0 equiv of DIPEA. Reasoning: The HCl salt of the unnatural amino acid must be neutralized to free the nucleophilic amine. Failure to do so will stall the coupling.

  • Coupling: Transfer the neutralized D-Pra-OMe solution to the activated peptide mixture. Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% citric acid, saturated NaHCO₃, and brine to remove coupling byproducts. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: CuAAC Bioconjugation

This protocol facilitates the "click" reaction between the newly synthesized Alkyne-Peptide and an Azide-partner[5].

Reagents:

  • Alkyne-Peptide (1.0 equiv)

  • Azide-Partner (1.2 equiv)

  • CuSO₄·5H₂O (0.1 equiv, 100 mM stock in H₂O)

  • THPTA Ligand (0.5 equiv, 100 mM stock in H₂O)

  • Sodium Ascorbate (NaAsc) (0.5 equiv, freshly prepared 200 mM stock in H₂O)

  • Degassed DMF / H₂O (4:1 v/v)

Causality & Execution:

  • Preparation: Dissolve the Alkyne-Peptide and Azide-Partner in degassed DMF. Reasoning: Degassing prevents dissolved oxygen from competing with the Cu(I) catalytic cycle.

  • Catalyst Complexation: In a separate microcentrifuge tube, mix the CuSO₄ stock and THPTA stock. Incubate for 5 minutes at room temperature. Reasoning: Pre-complexing Cu(II) with THPTA prevents the copper from precipitating as insoluble salts when added to the organic mixture and protects the peptide from ROS.

  • Initiation: Add the Cu(II)-THPTA complex to the peptide mixture. Finally, add the freshly prepared Sodium Ascorbate stock. Reasoning: Ascorbate must be added last. It reduces the THPTA-bound Cu(II) to the catalytically active Cu(I) species in situ.

  • Reaction: Stir at room temperature for 2 hours.

  • Purification: Dilute with H₂O and purify the triazole conjugate via Preparative RP-HPLC.

Self-Validating System & Analytical Confirmation

To ensure experimental integrity, these protocols are designed as self-validating systems. You must verify success at two critical checkpoints:

  • Checkpoint 1 (Post-Coupling Validation): Immediately following Protocol A, perform LC-MS analysis. The successful coupling of D-Pra-OMe will yield a mass shift of exactly +127 Da relative to the starting Peptide-COOH. If unreacted acid remains, the failure point is typically inadequate basification; verify the reaction pH is >8 by spotting the mixture on wet pH paper.

  • Checkpoint 2 (Post-CuAAC Validation): The click reaction is highly atom-economical. LC-MS must show the convergence of the alkyne and azide masses into a single [M_alkyne + M_azide] adduct without any intermediate mass loss. Furthermore, ¹H NMR analysis provides definitive structural proof: the terminal alkyne proton of D-Pra-OMe (a distinct multiplet around 2.2 ppm) will completely disappear, replaced by the diagnostic 1,4-disubstituted triazole proton singlet emerging between 7.8 and 8.2 ppm [2].

Sources

Application Note: Optimized CuAAC Click Chemistry Protocols for (R)-2-Amino-4-pentynoic Acid, Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in bioorthogonal chemistry, peptide engineering, and bioconjugation.

Mechanistic Principles & The Chelation Challenge

(R)-2-Amino-4-pentynoic acid, methyl ester (commonly referred to as D-propargylglycine methyl ester) is a highly versatile, non-canonical amino acid. It is widely utilized to introduce bioorthogonal "click" handles into peptides, small-molecule probes, and targeted imaging agents[1].

While the terminal alkyne serves as a premier handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the molecular architecture of this specific derivative introduces unique causal dynamics into the reaction:

  • The Methyl Ester Advantage: Protecting the carboxylic acid as a methyl ester prevents unwanted side reactions (such as off-target amidation) and significantly increases the molecule's solubility in organic co-solvents like t -BuOH, DMF, or THF.

  • The α-Amino Chelation Hurdle: Because the α-amino group is unprotected, the basic nitrogen can act as a potent bidentate ligand. It chelates the active Cu(I) catalyst, pulling it out of the catalytic cycle and forming thermodynamically stable, catalytically inactive complexes[2]. Colorimetric assays have demonstrated that this chelation decreases the active Cu(I) concentration in a time-dependent manner, often leading to reaction stalling[3].

Causality-Driven Solution: To overcome this inhibitory pathway, the reaction environment must be engineered with an "overloaded reductant" strategy. By supplying a stoichiometric excess of sodium ascorbate, the chemical equilibrium is forced toward the active Cu(I) state. This continuously rescues the catalyst from the inhibitory amine complex, maintaining a steady-state concentration of active copper[2],[3]. Furthermore, utilizing optimized aqueous/organic biphasic conditions ensures that both the polar catalytic salts and the organic substrates remain fully solvated[4],[5].

Reaction Pathway Visualization

The following diagram illustrates the CuAAC catalytic cycle specific to D-propargylglycine methyl ester, highlighting both the productive cycloaddition pathway and the inhibitory chelation loop that must be managed.

CuAAC_Mechanism Substrate (R)-2-Amino-4-pentynoic acid, methyl ester Intermediate Cu(I)-Acetylide Complex Substrate->Intermediate Cu(I) insertion Chelation Amine Chelation (Inhibitory Pathway) Substrate->Chelation Free amine binds Cu(I) Azide Azide Partner (R-N3) Azide->Intermediate Cycloaddition Cu_Cat Active Cu(I) Catalyst (CuSO4 + NaAsc) Cu_Cat->Intermediate Catalysis Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product Protonation Chelation->Cu_Cat Rescued by excess NaAsc

Figure 1: CuAAC mechanism for D-propargylglycine methyl ester, showing amine chelation and rescue.

Quantitative Optimization of Reaction Conditions

To maximize yields when working with unprotected propargylglycine derivatives, catalyst loading must be adjusted compared to standard N-Boc protected protocols. Table 1 summarizes the optimized parameters based on field-proven methodologies[4],[5].

Table 1: Optimization of CuAAC Conditions for Propargylglycine Derivatives

Substrate TypeCatalyst SystemSolvent SystemAdditive/LigandTemp (°C)Expected Yield
N-Boc Protected0.1 eq CuSO 4​ / 0.2 eq NaAsc t -BuOH/H 2​ O (1:1)None required25>90%
Unprotected Amine 0.2 eq CuSO 4​ / 0.4–0.5 eq NaAsc t -BuOH/H 2​ O (1:1) THPTA (0.1 eq, Optional) 25–35 80–85%
Unprotected AmineCuI (0.5 eq) / DIPEA (2.0 eq)DMF or THFNone2560–70% (Sluggish)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctures, specific visual or physical changes occur, providing the scientist with immediate, empirical proof that the underlying chemical mechanisms are functioning correctly.

Materials Required:
  • (R)-2-Amino-4-pentynoic acid, methyl ester hydrochloride (Alkyne)

  • Target Azide (R-N 3​ )

  • Copper(II) sulfate pentahydrate (CuSO 4​⋅5 H 2​ O)

  • Sodium Ascorbate (NaAsc)

  • t -Butanol ( t -BuOH) and Milli-Q Water

  • 0.1 M EDTA (Aqueous)

Step-by-Step Methodology:

Step 1: Substrate Solubilization

  • In a 20 mL scintillation vial, dissolve the target azide (1.0 mmol) and (R)-2-Amino-4-pentynoic acid, methyl ester (1.1 mmol) in 5.0 mL of t -BuOH.

  • Causality Note: A 10% molar excess of the alkyne ensures complete consumption of the azide, which is typically the more complex or expensive intermediate.

Step 2: Catalyst Pre-complexation

  • In a separate 5 mL vial, dissolve CuSO 4​⋅5 H 2​ O (0.2 mmol, 0.2 eq) in 2.5 mL of Milli-Q water.

  • Self-Validation Checkpoint: The solution must exhibit a clear, bright blue color, confirming the complete dissolution and presence of the Cu(II) species.

Step 3: In Situ Reduction (The "Click" Trigger)

  • Dissolve Sodium Ascorbate (0.5 mmol, 0.5 eq) in 2.5 mL of Milli-Q water.

  • Add the ascorbate solution dropwise to the blue Cu(II) solution while swirling.

  • Self-Validation Checkpoint (Critical): Upon addition, the bright blue solution must rapidly transition to a pale yellow or completely colorless state . This optical shift is the definitive indicator that Cu(II) has been successfully reduced to the catalytically active Cu(I) species. Troubleshooting: If the solution turns green or remains blue, the ascorbate has degraded or oxygen is re-oxidizing the copper; prepare fresh ascorbate immediately.

Step 4: Cycloaddition Execution

  • Transfer the active Cu(I) aqueous mixture directly into the t -BuOH solution containing the substrates.

  • Cap the vial and stir vigorously at room temperature (25°C) for 4 to 12 hours.

  • Causality Note: Vigorous stirring is essential in biphasic or semi-miscible systems to maximize the interfacial surface area where the catalytic cycle predominantly occurs.

Step 5: Reaction Quenching and Workup

  • Monitor reaction completion via LC-MS or TLC.

  • Once complete, quench the reaction by adding 10 mL of 0.1 M EDTA aqueous solution and stir for 15 minutes.

  • Self-Validation Checkpoint: The aqueous layer will turn deep blue . EDTA possesses a higher binding affinity for copper than the α-amino group or the newly formed triazole, effectively stripping the metal from the product and forming a highly stable, water-soluble Cu-EDTA complex.

  • Extract the product with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude triazole product.

References

  • Unusual Amino Acids: Propargylglycine (Pra) - A Versatile Handle for Bioorthogonal Chemistry. LifeTein Peptide Blog. Available at: [Link]

  • Expedient Synthesis of Triazole-Linked Glycosyl Amino Acids and Peptides. Organic Letters, ACS Publications. Available at:[Link]

  • In Vivo Imaging of GLP-1R with a Targeted Bimodal PET/Fluorescence Imaging Agent. Bioconjugate Chemistry, ACS Publications. Available at:[Link]

  • Quantitative Analysis of Cu(I) Concentration in Click Chemistry — Biotinylation at Side Chain of Propargylglycine Using Click Chemistry under Heating Conditions. ResearchGate. Available at: [Link]

Sources

Application Note: Strategic Incorporation of (R)-2-Amino-4-pentynoic acid, methyl ester (D-Pra-OMe) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-4-pentynoic acid, methyl ester (commonly known as D-propargylglycine methyl ester, or D-Pra-OMe) is a highly versatile, non-proteinogenic amino acid building block[1]. In modern drug development, its D-stereocenter imparts critical proteolytic stability to peptide therapeutics, while its terminal alkyne provides a premier bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2].

However, incorporating D-Pra-OMe into standard Fmoc-Solid-Phase Peptide Synthesis (SPPS) presents a unique chemical challenge. Because it is supplied as a C-terminal methyl ester with a free N-terminal amine, it cannot be directly coupled into a growing peptide chain using standard protocols, which strictly require Fmoc-protected free acids [3]. This technical guide details two field-proven, self-validating workflows to seamlessly integrate D-Pra-OMe into synthetic peptides without the need for prior saponification.

Mechanistic Rationale & Strategic Framework

To utilize D-Pra-OMe effectively, researchers must leverage either its free nucleophilic amine or its reactive alkyne side chain. We outline two primary topological strategies:

Strategy A: C-Terminal Amidation via Safety-Catch Resin Cleavage

Kenner’s alkanesulfonamide safety-catch resin allows for the standard Fmoc-SPPS assembly of a peptide sequence, followed by targeted linker activation [4]. By alkylating the sulfonamide linker with iodoacetonitrile, it becomes highly susceptible to nucleophilic attack. Introducing D-Pra-OMe as the primary nucleophile cleaves the peptide from the resin while simultaneously incorporating the D-Pra-OMe residue at the C-terminus. Causality & Expertise: This approach circumvents the severe epimerization risks associated with solution-phase fragment condensation. The methyl ester of D-Pra-OMe inherently protects the newly formed C-terminus from unwanted side reactions, while its free amine acts as a potent, sterically unhindered nucleophile.

Strategy B: On-Resin CuAAC Sub-Monomer Ligation

For side-chain branching or the creation of multivalent peptidomimetics, the alkyne group of D-Pra-OMe can be reacted with a resin-bound azide (e.g., Azidohomoalanine, Aha) via CuAAC [5]. Causality & Expertise: Conducting this cycloaddition on solid support allows for the use of massive reagent excesses to drive the reaction to absolute completion. Crucially, the methyl ester of D-Pra-OMe prevents the carboxylate from chelating the copper catalyst, ensuring high catalytic turnover and preventing catalyst poisoning.

Workflow Start D-Pra-OMe Incorporation Dec1 Target Peptide Topology? Start->Dec1 CTerm C-Terminal Extension Dec1->CTerm SideChain Side-Chain Branching Dec1->SideChain StratA Strategy A: Safety-Catch Cleavage CTerm->StratA StratC Strategy B: On-Resin CuAAC SideChain->StratC

Decision matrix for incorporating D-Pra-OMe into SPPS workflows based on target peptide topology.

Self-Validating Experimental Protocols

Protocol 1: C-Terminal Incorporation via Kenner Safety-Catch Resin

This protocol yields a fully deprotected peptide with a D-Pra-OMe C-terminus.

Step 1: Peptide Assembly & Linker Activation

  • Synthesize the desired peptide sequence on a 4-sulfamylbutyryl AM resin (0.5 mmol/g loading) using standard Fmoc/tBu SPPS. Ensure the N-terminus is Boc-protected to prevent polymerization during cleavage.

  • Wash the resin thoroughly with NMP (5 × 3 min).

  • Add Iodoacetonitrile (10 eq) and DIPEA (10 eq) dissolved in minimal NMP.

  • Agitate the suspension at room temperature for 24 hours, protected from light.

  • Wash the activated resin with NMP (3 × 3 min), DCM (3 × 3 min), and THF (3 × 3 min). Self-Validation Check: Cleave a 2 mg micro-aliquot using hexylamine (5 eq in THF) for 2 hours. Analyze the filtrate via LC-MS to confirm >95% activation (presence of hexylamide-terminated peptide).

Step 2: Nucleophilic Cleavage with D-Pra-OMe

  • Dissolve H-D-Pra-OMe·HCl (5 eq) and DIPEA (5 eq) in 2M LiBr/THF. Expert Insight: Li+ coordinates to the peptide backbone amides, disrupting inter-chain hydrogen bonding (β-sheet formation) that causes resin aggregation. This dramatically improves the nucleophile's access to the activated linker [4].

  • Add the solution to the activated resin and agitate for 24 hours at room temperature.

  • Filter the resin and wash with THF (3 × 5 mL). Combine the filtrates and evaporate under reduced pressure to yield the protected, C-terminally modified peptide.

  • Perform global side-chain deprotection using standard TFA/TIPS/H2O (95:2.5:2.5) cocktail for 2 hours, followed by ether precipitation.

Protocol 2: On-Resin CuAAC (Click Chemistry) Ligation

This protocol grafts D-Pra-OMe onto a resin-bound azide, creating a triazole-linked peptidomimetic.

Step 1: Catalyst Preparation

  • Swell the resin (containing an incorporated Azidohomoalanine residue) in DMF for 30 minutes.

  • In a separate vial, dissolve Cu(OAc)₂ (0.5 eq) and TBTA (0.5 eq) in DMF. Expert Insight: Cu(I) is thermodynamically unstable and prone to disproportionation. TBTA (Tris(benzyltriazolylmethyl)amine) acts as a tetradentate ligand that completely envelops the Cu(I) center, protecting it from oxidation while leaving a coordination site open for the alkyne[2].

  • Add Sodium Ascorbate (1.0 eq) dissolved in a minimal volume of H₂O to the copper solution (Final solvent ratio DMF:H₂O 4:1). The solution will turn from blue to pale yellow, indicating the reduction of Cu(II) to active Cu(I).

Step 2: Cycloaddition & Copper Scavenging

  • Add H-D-Pra-OMe (3.0 eq) to the swollen resin, immediately followed by the activated catalyst mixture.

  • Shake the reaction vessel at room temperature for 12 hours.

  • Drain the reaction mixture. Wash the resin with DMF (3 × 3 min).

  • Critical Wash Step: Wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 min). Expert Insight: Copper ions strongly coordinate to peptide backbones and can cause severe oxidative damage during subsequent TFA cleavage. Dithiocarbamate aggressively out-competes the peptide for Cu ions, turning brown/yellow as it chelates and washes the metal away cleanly.

  • Wash with DCM (5 × 3 min). Self-Validation Check: Cleave a micro-aliquot with TFA and analyze via LC-MS to confirm the exact +113 Da mass shift (addition of D-Pra-OMe) and the complete absence of the unreacted azide starting material.

CuAAC Resin Resin-Bound Azide Intermediate Active Complex Cu(I)-Alkyne Resin->Intermediate Reagent Alkyne Reagent D-Pra-OMe Reagent->Intermediate Catalyst Catalyst Cu(I) / TBTA Catalyst->Intermediate Activation Product Product Triazole Linkage Intermediate->Product Cycloaddition

Mechanistic pathway of on-resin CuAAC using D-Pra-OMe and a resin-bound azide.

Quantitative Data & Reaction Metrics

The following table summarizes the expected operational metrics when incorporating D-Pra-OMe using the outlined strategies.

StrategyPrimary ApplicationEpimerization RiskTypical YieldKey Technical Advantage
Safety-Catch Cleavage C-Terminal ExtensionLow (<2%)60% – 85%Avoids solution-phase coupling issues; utilizes the free amine directly.
On-Resin CuAAC Peptidomimetic BranchingNone (0%)>90%Highly bioorthogonal; methyl ester prevents catalyst poisoning.

References

  • Unusual Amino Acids: Propargylglycine (Pra) LifeTein Peptide Blog URL:[Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry PMC - National Institutes of Health URL:[Link]

  • Native Chemical Ligation and Extended Methods: Mechanisms, Catalysis, Scope, and Limitations ACS Publications (Chemical Reviews) URL:[Link]

  • Synthesis of Multivalent Neoglyconjugates of MUC1 by the Conjugation of Carbohydrate-Centered, Triazole-Linked Glycoclusters to MUC1 Peptides Using Click Chemistry ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Application Note: Synthesis of Chiral Triazoles from (R)-2-Amino-4-pentynoic Acid Methyl Ester via CuAAC

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The synthesis of chiral 1,4-disubstituted 1,2,3-triazoles from terminal alkynes is a cornerstone of modern peptidomimetic and bioconjugation chemistry. (R)-2-Amino-4-pentynoic acid, methyl ester (also known as D-propargylglycine methyl ester) serves as a highly versatile, non-canonical amino acid building block[1]. Because the triazole ring is a robust, proteolytically stable bioisostere of the native amide bond, incorporating this moiety allows researchers to synthesize conformationally restricted β-turn mimics and metabolically stable drug candidates[2][3].

This application note provides a comprehensive, self-validating protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of (R)-2-Amino-4-pentynoic acid methyl ester with organic azides.

Mechanistic Insights & Causality: Overcoming Amine Chelation

While the CuAAC reaction is famously robust, utilizing an unprotected α-amino acid derivative presents a specific mechanistic challenge. The free α-amino group of propargylglycine derivatives has a strong propensity to chelate the active Cu(I) catalyst, effectively sequestering the metal and stalling the catalytic cycle[1].

The Causal Solution: To bypass this inhibition without resorting to pre-reaction N-protection (such as Boc or Fmoc)[4], this protocol employs a dual-strategy:

  • Accelerated Ligand Coordination: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a highly water-soluble, strongly coordinating accelerating ligand. THPTA binds Cu(I) tightly, outcompeting the weak chelation of the substrate's primary amine and stabilizing the Cu(I) oxidation state against disproportionation.

  • Reductive Buffering: A stoichiometric excess of sodium ascorbate is used to continuously reduce any transiently oxidized Cu(II) back to the active Cu(I) species, ensuring a high local concentration of the active catalytic complex.

CuAAC_Cycle Cu_II Cu(II) Sulfate Precursor Cu_I Active Cu(I)-THPTA Catalytic Complex Cu_II->Cu_I + e- Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Pi_Complex Cu(I)-Alkyne π-Complex Cu_I->Pi_Complex Alkyne Coordination Substrate (R)-2-Amino-4-pentynoic acid methyl ester Substrate->Pi_Complex Chelation Amine Chelation (Catalyst Sequestration) Substrate->Chelation Free NH2 Attack Metallacycle Bimetallic Metallacycle Pi_Complex->Metallacycle Azide Addition Azide Organic Azide (R-N3) Azide->Metallacycle Product Chiral 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction Product->Cu_I Catalyst Regeneration Chelation->Cu_I Prevented by THPTA

Catalytic cycle of CuAAC highlighting THPTA-mediated prevention of amine chelation.

Quantitative Data Optimization

The following table summarizes the optimization of reaction parameters to maximize the yield of the chiral triazole while suppressing dimerization and chelation-induced stalling.

ParameterSub-optimal ConditionOptimized Condition (This Protocol)Causal Rationale
Catalyst Loading 1-5 mol% CuSO₄10 mol% CuSO₄Higher loading compensates for transient amine chelation[1].
Ligand Choice None / TBTATHPTA (12 mol%)THPTA is water-soluble and outcompetes the α-amine for Cu(I) binding.
Reducing Agent 20 mol% Ascorbate50 mol% AscorbateExcess ascorbate prevents oxidative degradation of the unprotected amine.
Solvent System Pure Organic (THF/DCM)t-BuOH / H₂O (1:1 v/v)Aqueous environments favor the intramolecular folding necessary for optimal CuAAC kinetics and THPTA solubility[2].
Expected Yield < 40% (Stalled)> 85% (Complete Conversion)Synergistic effect of THPTA and excess ascorbate.

Self-Validating Experimental Protocol

This methodology is designed to provide real-time visual feedback to the scientist, ensuring the catalytic cycle is active before the irreversible addition of precious chiral substrates.

Materials Required:
  • (R)-2-Amino-4-pentynoic acid, methyl ester (Substrate)

  • Target Organic Azide (e.g., benzyl azide or azido-peptide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • THPTA Ligand

  • Sodium Ascorbate (Freshly prepared)

  • tert-Butanol (t-BuOH) and Milli-Q Water

  • 0.1 M EDTA (Ethylenediaminetetraacetic acid) solution

Step-by-Step Procedure:

Step 1: Catalyst Pre-activation (Visual Validation Checkpoint)

  • In a small vial, dissolve CuSO₄·5H₂O (0.1 equiv, 10 mol%) in 100 µL of Milli-Q water.

  • Add THPTA (0.12 equiv, 12 mol%) dissolved in 100 µL of water to the copper solution.

    • Validation: The solution must turn a bright, clear blue , indicating the successful formation of the Cu(II)-THPTA complex.

  • Prepare a fresh solution of Sodium Ascorbate (0.5 equiv, 50 mol%) in 100 µL of water. Add this dropwise to the Cu(II)-THPTA mixture.

    • Validation: The solution will rapidly transition from blue to colorless or very pale yellow . This confirms the successful reduction to the catalytically active Cu(I) species. Do not proceed if the solution turns green or brown (indicates oxidation/degradation).

Step 2: Reaction Assembly

  • In a separate 10 mL round-bottom flask, dissolve (R)-2-Amino-4-pentynoic acid, methyl ester (1.0 equiv, 1.0 mmol) and the target organic azide (1.05 equiv, 1.05 mmol) in 2.5 mL of t-BuOH.

  • Add 2.2 mL of Milli-Q water to the flask and stir to create a homogenous or slightly cloudy mixture.

  • Transfer the pre-activated Cu(I) catalyst solution (from Step 1) into the reaction flask.

  • Flush the flask with Nitrogen gas for 1 minute, seal, and stir vigorously at room temperature (20-25 °C) for 4 to 12 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction via TLC (Thin Layer Chromatography) using a suitable eluent (e.g., 5-10% Methanol in Dichloromethane containing 1% Triethylamine to prevent amine streaking).

  • The disappearance of the alkyne substrate indicates reaction completion. The triazole product will typically elute as a highly polar, UV-active spot (if the azide contains a chromophore) or can be visualized using Ninhydrin stain (which will react with the free α-amine, turning purple/pink).

Step 4: Quenching and Workup (Copper Removal)

  • Once complete, quench the reaction by adding 5 mL of 0.1 M aqueous EDTA solution. Stir vigorously for 15 minutes.

    • Validation: The aqueous layer will turn deep blue , confirming that EDTA has successfully stripped the copper catalyst from the triazole product and the free amine.

  • Extract the aqueous mixture with Dichloromethane (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the pure chiral triazole.

References

  • Tornøe, C. W., Christensen, C., & Meldal, M. "Peptide Conjugation via CuAAC 'Click' Chemistry". PMC - NIH. Available at:[Link]

  • Valverde, I. E., et al. "1,2,3-Triazoles as Biomimetics in Peptide Science". MDPI. Available at: [Link]

  • Kuijpers, B. H. M., et al. "Cu-Catalyzed Formation of Triazole-Linked Glycoamino Acids and Application in Chemoenzymatic Peptide Synthesis". Organic Process Research & Development - ACS Publications. Available at: [Link]

Sources

Bioconjugation techniques utilizing (R)-2-Amino-4-pentynoic acid, methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Bioconjugation Techniques Utilizing (R)-2-Amino-4-pentynoic acid, methyl ester

Introduction & Mechanistic Rationale

In the landscape of modern bioconjugation and peptide drug development, (R)-2-Amino-4-pentynoic acid, methyl ester (commonly referred to as D-propargylglycine methyl ester) has emerged as a premier unnatural amino acid building block. Its structural architecture offers three distinct functional advantages:

  • Terminal Alkyne: Provides a highly reactive, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1].

  • D-Stereocenter: Confers profound resistance to endogenous proteolytic degradation. Incorporating D-amino acids into targeting peptides prevents rapid serum clearance, a major bottleneck in peptide therapeutics[2].

  • Methyl Ester C-Terminus: Acts as an orthogonal protecting group during N-terminal peptide elongation. It prevents unwanted side reactions during the click conjugation phase and can be selectively hydrolyzed (saponified) post-reaction without disrupting the newly formed triazole linkage[3].

The core utility of this molecule relies on the CuAAC pathway. The reaction between the terminal alkyne of D-propargylglycine methyl ester and an azide is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole under mild, aqueous-compatible conditions[1].

CuAAC_Mechanism A Terminal Alkyne (D-Propargylglycine derivative) C Cu(I)-Acetylide Complex (π-coordination) A->C Deprotonation & Cu(I) insertion B Cu(I) Catalyst (CuSO4 + Na Ascorbate) B->C Catalytic Cu(I) E Cu(I)-Metallacycle Intermediate C->E Azide coordination D Azide Component (e.g., Azidoglycoside) D->E Cycloaddition E->B Cu(I) regeneration F 1,4-Disubstituted 1,2,3-Triazole E->F Protonation & Cu(I) release

CuAAC catalytic cycle forming 1,4-disubstituted 1,2,3-triazoles.

Key Applications in Drug Development

Application A: Synthesis of Triazole-Linked Glycopeptide Isosteres

Glycosylation is critical for modulating the pharmacokinetics of peptide drugs. However, native O- and N-glycosidic bonds are highly susceptible to enzymatic cleavage in vivo. By reacting anomeric azidoglycosides with (R)-2-Amino-4-pentynoic acid, methyl ester, researchers can generate C-linked glycopeptide mimics. The resulting triazole linkages act as stable isosteres of native glycosidic bonds, providing metabolic stability while maintaining the necessary spatial geometry for biological target recognition.

Application B: Intramolecular Macrocyclization for Bioactive Compounds

Macrocyclic peptides exhibit enhanced cell permeability, target affinity, and metabolic stability compared to their acyclic counterparts. (R)-2-Amino-4-pentynoic acid, methyl ester is frequently condensed into linear peptide precursors to serve as a cyclization anchor. Under highly dilute conditions, intramolecular CuAAC yields 1,2,3-triazole-fused macrocycles—a structural motif critical to the potency of various STAT3 inhibitors and anticancer derivatives[4].

Quantitative Data Summary

The following table synthesizes optimal reaction conditions and yields for bioconjugation workflows utilizing propargylglycine derivatives across different therapeutic applications.

Application TargetReaction TypeAzide ComponentCatalyst SystemSolvent SystemTypical YieldRef.
Glycopeptide Isosteres Intermolecular CuAACAnomeric Azidoglycoside0.2 eq Cu(OAc)₂, 0.4 eq Na AscorbateH₂O / t-BuOH (1:1)71–98%[1]
STAT3 Inhibitor Analogues Intramolecular CuAACAliphatic AzideCuSO₄, Na Ascorbatet-BuOH / H₂O80%[4]
Cyclic Targeting Peptides On-Resin CuAAC α -Azido LysineCuBr, Na Ascorbate, DIPEADMF / MeCN22% (overall)[2]

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to implement protocols that are not only reproducible but contain intrinsic quality control checkpoints to validate the mechanistic success of the reaction.

Protocol 1: Solution-Phase Synthesis of Triazole-Linked Glycosyl Amino Acids

Rationale: This protocol utilizes a modified Sharpless condition. Copper(II) acetate is preferred over CuI or CuCN as it minimizes oxidative side reactions, while the t-BuOH/H₂O solvent system leverages the hydrophobic effect to accelerate the cycloaddition[1].

  • Preparation: In a 10 mL round-bottom flask, dissolve 1.0 equivalent of the anomeric azidoglycoside and 1.0 equivalent of (R)-2-Amino-4-pentynoic acid, methyl ester in a 1:1 (v/v) mixture of H₂O and t-BuOH (final concentration ~0.1 M).

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen promotes the oxidative homocoupling of alkynes (Glaser coupling) and depletes the active Cu(I) catalyst, severely reducing yields.

  • Catalyst Activation: Add 0.2 equivalents of Cu(OAc)₂ followed immediately by 0.4 equivalents of freshly prepared sodium ascorbate. The solution will briefly turn brown/yellow before settling into a pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir at room temperature for 16 hours under an Argon atmosphere.

  • In-Process Quality Control (IPQC): Monitor via LC-MS. Self-Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the total disappearance of the alkyne mass and the emergence of the[M+H]⁺ corresponding to the triazole adduct.

  • Workup: Quench the reaction by adding a 0.1 M EDTA solution to chelate the copper, preventing downstream transition-metal toxicity in biological assays. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Intramolecular CuAAC Macrocyclization

Rationale: To synthesize bioactive macrocycles, the linear precursor must be folded and clicked. This requires strictly controlled thermodynamic conditions (high dilution) to favor intramolecular ring closure over intermolecular polymerization[4].

Macrocyclization_Workflow N1 Linear Peptide (Azide & Alkyne ends) N2 High Dilution (1 mM in t-BuOH/H2O) N1->N2 Solubilization N3 CuAAC Activation (CuSO4 + Ascorbate) N2->N3 Catalyst addition N4 Intramolecular Cycloaddition N3->N4 Click reaction N5 Triazole-Fused Macrocycle N4->N5 Ring closure N6 Saponification (Optional) N5->N6 Ester hydrolysis N7 Bioactive Therapeutic N6->N7 Final isolation

Workflow for the solution-phase intramolecular macrocyclization via CuAAC.
  • Dilution: Dissolve the linear peptide precursor (containing an N-terminal azide and the C-terminal D-propargylglycine methyl ester) in a t-BuOH/H₂O (2:1) solvent system to achieve a highly dilute concentration of ≤ 1.0 mM.

  • Catalysis: Add 0.5 equivalents of CuSO₄·5H₂O and 2.0 equivalents of sodium ascorbate. Causality: A higher catalyst loading is required in dilute conditions to ensure sufficient collision frequency between the Cu(I) complex and the reactive moieties.

  • Cyclization: Stir vigorously at room temperature for 24 hours.

  • IPQC (Self-Validation): Analyze the crude mixture via analytical HPLC. A successful intramolecular cyclization will present as a single major peak with a shorter retention time than the linear precursor (due to a reduced hydrodynamic radius), completely devoid of higher molecular weight dimeric species.

  • Deprotection (Optional): If the free C-terminal carboxylic acid is required for target binding, treat the purified macrocycle with 1.2 equivalents of LiOH in THF/H₂O for 2 hours to saponify the methyl ester[3].

Sources

Troubleshooting & Optimization

How to prevent racemization of (R)-2-Amino-4-pentynoic acid, methyl ester during coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of racemization of (R)-2-Amino-4-pentynoic acid, methyl ester during peptide coupling reactions. As a non-standard amino acid with a terminal alkyne, this building block presents unique challenges to maintaining stereochemical integrity. This resource is designed to provide you with the mechanistic understanding and practical protocols to ensure the chiral purity of your final peptide products.

Understanding the Challenge: Racemization in Peptide Coupling

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a persistent challenge in peptide synthesis.[1][2] This process is particularly problematic during the carboxyl group activation step required for peptide bond formation.[1][3][4] The increased acidity of the α-proton in the activated amino acid derivative makes it susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical purity.

The primary mechanism of racemization for N-acyl protected amino acids during coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] This cyclic intermediate readily tautomerizes to a more stable, achiral aromatic oxazole, and subsequent aminolysis leads to a racemic peptide product.

Several factors influence the rate of racemization, including the choice of coupling reagent, additives, base, solvent, and the structure of the amino acid itself.[1] For (R)-2-Amino-4-pentynoic acid, methyl ester, the electron-withdrawing effect of the distant alkyne group may have a minor influence on the acidity of the α-proton, but the primary concerns remain the general mechanisms applicable to all amino acid couplings.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best for minimizing racemization with this amino acid?

A1: The choice of coupling reagent is critical for suppressing racemization. Reagents are generally categorized as carbodiimides, phosphonium salts, and uronium/aminium salts.[5][6]

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly recommended.[5][7] They react with the carboxylic acid to form highly reactive OAt or OBt active esters, which couple rapidly with the amine component, minimizing the time for the activated intermediate to racemize.[7] HATU, which forms an OAt ester, is generally considered superior to HBTU in suppressing racemization due to the neighboring group participation of the nitrogen in the pyridine ring of its HOAt core.[1][3]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices.[5][6] Similar to uronium salts, they form active esters that react efficiently. They are known for their high coupling efficiency and low racemization risk.[6]

  • Carbodiimides: While widely used, carbodiimides like DCC and EDC are more prone to causing racemization when used alone.[6][8][9] Their use is only recommended in the presence of racemization-suppressing additives.[1][9]

  • Ynamides: Emerging coupling reagents like ynamides have shown remarkable ability to suppress racemization, even allowing for N→C peptide synthesis without significant epimerization.[10][11]

Q2: What is the role of additives like HOBt, HOAt, and OxymaPure?

A2: Additives are essential, especially when using carbodiimide-based coupling reagents, to minimize racemization.[1][9] They function by converting the initial, highly reactive and racemization-prone O-acylisourea intermediate into a more stable, yet still reactive, active ester.[1]

  • HOBt (1-Hydroxybenzotriazole): The classic additive that significantly reduces racemization.[12]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization and increasing coupling efficiency.[1][3]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): An excellent, non-explosive alternative to HOBt and HOAt.[1][7] It has been shown to be more effective than HOBt and comparable to HOAt in reducing racemization, often with higher product yields.[7]

The general order of effectiveness for racemization suppression is HOAt ≈ OxymaPure > HOBt .

Q3: How does the choice of base impact racemization?

A3: The base used to neutralize the amino acid salt and facilitate the coupling reaction plays a significant role.[1][8] Both the basicity (pKa) and steric hindrance of the base are important factors.[1]

  • Sterically Hindered, Weaker Bases are Preferred: Bases with high steric hindrance and lower basicity are less likely to abstract the α-proton of the activated amino acid.[8]

    • 2,4,6-Collidine (TMP) (pKa 7.43) and N-methylmorpholine (NMM) (pKa 7.38) are excellent choices that have been shown to produce less racemization compared to more basic and less hindered amines.[1]

  • Commonly Used but More Risky Bases:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (pKa 10.1) is widely used but its higher basicity can increase the risk of racemization.[1]

    • Triethylamine (TEA) is generally not recommended for racemization-sensitive couplings due to its relatively high basicity and low steric hindrance.[1]

Q4: Can solvent and temperature be optimized to reduce racemization?

A4: Yes, reaction conditions are crucial.

  • Solvent: Polar solvents can promote racemization.[13] While common solvents like DMF and NMP are often necessary for solubility, it's important to be aware of their potential to increase epimerization.

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization. Performing the activation and coupling steps at 0°C or even lower temperatures is a common strategy to preserve stereochemical integrity.

Q5: How can I accurately determine the enantiomeric purity of my product?

A5: Accurate determination of enantiomeric purity is essential to validate your coupling protocol.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[14]

    • Chiral Stationary Phases (CSPs): Columns with CSPs, such as those based on polysaccharides (e.g., amylose or cellulose derivatives) or macrocyclic glycopeptides (e.g., teicoplanin-based), can directly separate the enantiomers of the final peptide or the amino acid after hydrolysis.[14][15]

    • Derivatization: If direct separation is difficult, the amino acid can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard reverse-phase column.[16]

  • Capillary Electrophoresis (CE): CE with a chiral selector is another powerful technique for separating enantiomers and can be used to analyze the final peptide without hydrolysis.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant racemization (>5%) detected in the final product. Inappropriate coupling reagent. Switch to a uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salt-based reagent.[5][6]
Use of carbodiimide (DCC, EDC) without an additive. Always use an additive with carbodiimides. Use OxymaPure or HOAt for best results.[1][7]
Use of a strong, non-hindered base. Replace TEA or DIPEA with a weaker, sterically hindered base like 2,4,6-collidine or NMM.[1]
Prolonged activation time. Minimize the pre-activation time before adding the amine component. Ideally, add the coupling reagent to the mixture of the carboxylic acid, amine, and additive.
Minor but unacceptable levels of racemization (1-5%). Reaction temperature is too high. Perform the coupling reaction at 0°C or below.
Suboptimal additive. If using HOBt, switch to the more effective HOAt or OxymaPure.[1][7]
Solvent effects. If solubility allows, consider less polar solvents. However, this is often impractical in peptide synthesis.
Difficulty coupling the amino acid, leading to low yield and potential for side reactions. Steric hindrance. Use a more powerful coupling reagent like HATU or COMU.[5][7] Consider increasing the reaction temperature slightly after an initial low-temperature coupling period, but monitor for racemization.
Aggregation. Switch to a more solubilizing solvent like NMP or add DMSO. Sonication can also help break up aggregates.[12]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU and Collidine

This protocol is recommended for coupling N-protected (R)-2-Amino-4-pentynoic acid, methyl ester to a resin-bound amine or another amino acid ester.

  • Preparation: In a reaction vessel, dissolve the N-protected (R)-2-Amino-4-pentynoic acid, methyl ester (1.2 eq) and HATU (1.19 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add 2,4,6-collidine (2.4 eq) to the solution and stir for 1-2 minutes.

  • Amine Addition: Add the amine component (1.0 eq, e.g., resin-bound amine or amino acid ester hydrochloride neutralized with a suitable base) to the activated amino acid solution.

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • Work-up: Proceed with the standard work-up and purification protocol for your specific synthesis.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol provides a general guideline for determining the enantiomeric excess of the amino acid after peptide hydrolysis.

  • Hydrolysis: Hydrolyze a small sample of the purified peptide using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation: Remove the HCl under vacuum. Dissolve the resulting amino acid mixture in a suitable solvent (e.g., water or mobile phase).

  • HPLC Analysis:

    • Column: Use a chiral HPLC column (e.g., Astec CHIROBIOTIC T).[15]

    • Mobile Phase: A typical mobile phase might consist of an alcohol (e.g., methanol or ethanol) with a small percentage of an acidic or basic modifier to improve peak shape and resolution. The optimal mobile phase will depend on the specific column and should be determined experimentally.

    • Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.

  • Quantification: Integrate the peak areas for the (R) and (S) enantiomers to determine the enantiomeric ratio.

Visualizing the Racemization Mechanism

The following diagram illustrates the key oxazolone mechanism of racemization during peptide coupling.

RacemizationMechanism cluster_R (R)-Amino Acid Derivative cluster_Intermediate Key Intermediates cluster_S (S)-Amino Acid Derivative cluster_Products Peptide Products R_Acid R-COOH Activated_R Activated R-COX R_Acid->Activated_R Activation (Coupling Reagent) Oxazolone 5(4H)-Oxazolone (Chiral) Activated_R->Oxazolone Intramolecular Cyclization R_Peptide (R)-Peptide Activated_R->R_Peptide Coupling with Amine (Desired Pathway) Enolate Achiral Intermediate (Planar Enolate/Aromatic Oxazole) Oxazolone->Enolate Base-catalyzed Proton Abstraction Activated_S Activated S-COX Enolate->Activated_S Reprotonation S_Peptide (S)-Peptide (Racemized Product) Activated_S->S_Peptide Coupling with Amine (Racemization Pathway)

Sources

Optimizing reaction yield in (R)-2-Amino-4-pentynoic acid, methyl ester esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of (R)-2-Amino-4-pentynoic acid (commonly known as D-propargylglycine). As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with this substrate. The presence of a terminal alkyne and an alpha-chiral center introduces unique vulnerabilities during standard carboxylate activation, requiring precise control over reaction conditions to prevent racemization and side reactions.

Mechanistic Workflow & Failure Analysis

The following diagram outlines the two primary synthetic pathways for methyl esterification of D-propargylglycine, highlighting the critical points of failure where intervention is most often required.

EsterificationMechanisms cluster_A Method A: Thionyl Chloride cluster_B Method B: Acetal Exchange SM (R)-2-Amino-4-pentynoic Acid (Zwitterion) A_Reagent SOCl2 + Anhydrous MeOH (0°C to RT) SM->A_Reagent B_Reagent 2,2-Dimethoxypropane + Conc. HCl SM->B_Reagent A_Inter Methyl Sulfite Intermediate + HCl Generation A_Reagent->A_Inter A_Issue Risk: Alkyne Hydration (If moisture present) A_Inter->A_Issue Product (R)-2-Amino-4-pentynoic Acid Methyl Ester Hydrochloride A_Inter->Product B_Inter In situ MeOH + Water Scavenging B_Reagent->B_Inter B_Issue Risk: Incomplete Conversion (If HCl is insufficient) B_Inter->B_Issue B_Inter->Product

Reaction pathways and critical failure nodes for D-propargylglycine esterification.

Standard Operating Procedures (SOPs)

To ensure high scientific integrity, both protocols below are designed as self-validating systems . They include built-in visual or physical checkpoints to confirm reaction progress without requiring immediate LC-MS analysis.

Protocol A: Thionyl Chloride / Methanol (Fischer Esterification)[1]
  • Causality : Thionyl chloride reacts with methanol to generate HCl and methyl chlorosulfite. This in situ generation provides a strictly anhydrous, highly acidic environment necessary to protonate the amino group and activate the carboxylate, driving the equilibrium toward the ester.

  • Step 1 (Preparation) : Flame-dry a round-bottom flask equipped with a magnetic stir bar and argon inlet. Add anhydrous methanol (10 mL per gram of substrate) and cool to 0 °C in an ice bath.

  • Step 2 (Activation) : Slowly add thionyl chloride (SOCl₂, 2.0 equivalents) dropwise to the chilled methanol.

  • Step 3 (Substrate Addition) : Add (R)-2-Amino-4-pentynoic acid (1.0 equivalent) portion-wise.

  • Step 4 (Reaction & Self-Validation) : Remove the ice bath and allow the suspension to warm to room temperature (20–25 °C). Stir for 12–16 hours. Validation Check : The starting material is an insoluble zwitterion. As the reaction proceeds, the suspension will transition into a completely clear, homogeneous solution, visually confirming the formation of the soluble ester hydrochloride.

  • Step 5 (Isolation) : Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual HCl and moisture, yielding the product as a solid hydrochloride salt.

Protocol B: 2,2-Dimethoxypropane / HCl Method[2]
  • Causality : 2,2-dimethoxypropane acts as a chemical water scavenger. In the presence of aqueous HCl, it hydrolyzes to yield acetone and methanol, consuming water in the process. This effectively dehydrates the reaction matrix and forces the esterification equilibrium to the right without the need for thermal dehydration.

  • Step 1 (Suspension) : Suspend (R)-2-Amino-4-pentynoic acid (approx. 0.1 g) in 10 mL of 2,2-dimethoxypropane in a reaction vial.

  • Step 2 (Acidification) : Add 1 mL of concentrated (12 N) HCl.

  • Step 3 (Reaction) : Stir the dark mixture at room temperature overnight (16–18 h).

  • Step 4 (Workup) : Concentrate via rotary evaporation at 50 °C. Resuspend the dark brown residue in 10 mL of water and wash with EtOAc (3 × 10 mL) to remove organic impurities.

  • Step 5 (Isolation & Self-Validation) : Freeze the aqueous layer in a dry ice/acetone bath and lyophilize. Validation Check : The lyophilization must yield a free-flowing solid. If a sticky residue remains, it indicates incomplete water removal or residual acid.

Quantitative Method Comparison

ParameterMethod A: Thionyl Chloride / MethanolMethod B: 2,2-Dimethoxypropane / HCl
Typical Yield 75% – 85%85% – 95%
Reaction Time 12 – 16 hours16 – 18 hours
Temperature Profile 0 °C → 25 °C20 °C – 25 °C (Isothermal)
Racemization Risk Moderate (if improperly heated)Low
Moisture Sensitivity High (requires strictly anhydrous conditions)Low (reagent actively consumes water)
Isolation Method Co-evaporation with tolueneAqueous extraction & Lyophilization

Troubleshooting Guides & FAQs

Q: Why is my reaction stalling with unreacted starting material when using SOCl₂/MeOH? A: Causality & Solution: D-propargylglycine is a zwitterion with extremely poor solubility in cold methanol. If SOCl₂ is added too rapidly or is degraded (having absorbed atmospheric moisture to prematurely form SO₂ and HCl gas), the active concentration of methyl chlorosulfite is insufficient to protonate the substrate. Ensure you use fresh SOCl₂ (at least 2.0 equivalents) and allow the reaction to stir for a full 16 hours. The clearing of the suspension is your primary visual confirmation of conversion[1].

Q: How do I prevent the racemization of the (R)-stereocenter during esterification? A: Causality & Solution: The alpha-proton of amino acid esters is relatively acidic. Under prolonged reflux conditions, enolization occurs, leading to the loss of (R)-stereochemistry. Both protocols provided are designed to operate strictly at room temperature (20–25 °C). Never apply heat to accelerate these specific esterifications.

Q: I am observing a side product with a mass corresponding to +18 Da. What is happening to the alkyne? A: Causality & Solution: The terminal alkyne in D-propargylglycine is susceptible to Markovnikov hydration, forming a methyl ketone. This occurs if the alkyne is exposed to aqueous acid in the presence of trace transition metals or excessive heat. If using the SOCl₂ method, ensure your methanol is strictly anhydrous. If using the 2,2-dimethoxypropane method, ensure the reaction is not left stirring for more than 18 hours, as the concentrated aqueous HCl can slowly hydrate the alkyne over extended periods[2].

Q: The product is highly hygroscopic and difficult to weigh. How can I improve isolation? A: Causality & Solution: The methyl ester hydrochloride of propargylglycine readily absorbs atmospheric moisture. In Protocol A, co-evaporation with toluene (azeotropic drying) removes residual HCl and water. In Protocol B, lyophilization directly from the aqueous phase provides a fluffy, manageable powder[2]. Always store the final product in a desiccator over Drierite or under an argon atmosphere.

References

  • Title: CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II)
  • Title: Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT)

Sources

Troubleshooting incomplete click reactions with (R)-2-Amino-4-pentynoic acid, methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Technical Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving (R)-2-Amino-4-pentynoic acid, methyl ester (commonly known as D-propargylglycine methyl ester).

Below, we dissect the mechanistic root causes of reaction failure, provide actionable Q&A troubleshooting, and outline a self-validating protocol to ensure high-yield bioconjugation.

The Mechanistic Root Causes of Incomplete Conversion

When working with D-propargylglycine methyl ester, researchers often observe stalled reactions (typically halting at 20–40% conversion) despite using standard "click" conditions. As an Application Scientist, I track these failures down to two primary mechanistic culprits:

  • Catalyst Sequestration via α-Amine Chelation: Unlike simple terminal alkynes, the free α-amino acid skeleton of propargylglycine acts as a competitive, multidentate ligand. It chelates the active Cu(I) catalyst, forming a thermodynamically stable but catalytically dead complex[1]. This drastically decreases the effective Cu(I) concentration in the reaction mixture, prematurely halting the catalytic cycle[2].

  • pH-Dependent Ester Hydrolysis: CuAAC reactions are frequently buffered at pH 8.0–8.5 to enhance the reducing power of sodium ascorbate. However, the methyl ester of D-propargylglycine is highly susceptible to base-catalyzed hydrolysis over extended reaction times, leading to a mixture of the desired ester product and an unwanted carboxylic acid side-product.

Troubleshooting FAQs

Q: My reaction stalls at 30% completion even after adding excess azide. What is happening? A: The stalling is caused by catalyst depletion, not a lack of substrates. The free α-amine of your substrate is sequestering the Cu(I)[2]. Solution: You must outcompete this chelation by using a 5:1 ratio of a strong Cu(I)-stabilizing ligand (e.g., THPTA or BTTAA) to copper[3]. Alternatively, providing thermal energy (heating to 75°C) has been shown to overcome the activation barrier of the chelated complex[2].

Q: I am observing a side product with a mass 14 Da lower than my expected triazole product on LC-MS. How do I prevent this? A: A mass shift of -14 Da (loss of a methyl group [-15 Da] plus a proton [+1 Da]) indicates that the methyl ester has hydrolyzed to the free carboxylic acid. Solution: Lower your reaction buffer pH to 6.5–7.0. While sodium ascorbate is slightly less active at neutral pH, utilizing a highly active ligand like BTTAA will maintain rapid kinetics without risking ester hydrolysis.

Q: The reaction mixture turns green/blue shortly after initiation, and no product is formed. Why? A: A green or blue color indicates the oxidation of active Cu(I) back to inactive Cu(II). This often occurs in dilute conditions or if the reaction is not properly deoxygenated, leading to Glaser coupling of your alkyne[3]. Solution: Thoroughly degas all solvents via sparging with argon, and ensure a continuous excess of sodium ascorbate (at least 10-fold relative to copper) is present to immediately re-reduce any formed Cu(II)[4].

Quantitative Data: Reaction Conditions vs. Yield

The following table summarizes how different reaction parameters impact the CuAAC yield when utilizing propargylglycine derivatives.

Substrate StateCatalyst SystemTempTimeExpected YieldPrimary Failure Mode
Unprotected α-amineCuBr (0.1 eq)RT24h< 10%Cu(I) Chelation[2]
Unprotected α-amineCuSO₄ (0.1 eq) + Ascorbate (0.2 eq)75°C2h> 85%None (Heat overcomes barrier)[2]
N-Boc protectedCuSO₄ (0.1 eq) + Ascorbate (0.2 eq)RT1h> 95%None (Ideal conditions)[2]
Unprotected α-amineCuSO₄ (0.1 eq) + THPTA (0.5 eq) + AscorbateRT2h> 90%None (Ligand outcompetes amine)

Validated Experimental Protocol: High-Yield CuAAC for Free-Amine Alkynes

Design Rationale: This protocol is designed as a self-validating system. By pre-complexing the copper with a strong ligand before introducing the inhibitory amino acid, we prevent the formation of the dead-end chelate.

Materials:

  • (R)-2-Amino-4-pentynoic acid, methyl ester (100 mM stock in DMSO)

  • Azide partner (100 mM stock in DMSO)

  • CuSO₄·5H₂O (50 mM in degassed H₂O)

  • THPTA Ligand (100 mM in degassed H₂O)

  • Sodium Ascorbate (Freshly prepared, 200 mM in degassed H₂O)

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0 (Degassed)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the pH 7.0 phosphate buffer with Argon for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the oxidative degradation of Cu(I) and eliminates alkyne Glaser coupling[3].

  • Catalyst Pre-complexation (Critical Step): In a separate vial, mix 10 µL of CuSO₄ (50 mM) with 25 µL of THPTA (100 mM). Incubate at room temperature for 5 minutes.

    • Causality: The 1:5 Cu:Ligand ratio ensures the copper is fully coordinated by THPTA, protecting it from subsequent chelation by the propargylglycine amine[3].

  • Reaction Assembly: To a 1.5 mL microcentrifuge tube, add the following in exact order:

    • 745 µL Degassed Buffer

    • 10 µL Azide stock (Final: 1 mM)

    • 10 µL (R)-2-Amino-4-pentynoic acid, methyl ester stock (Final: 1 mM)

    • Pre-complexed CuSO₄/THPTA solution (35 µL)

  • Initiation & Validation: Add 50 µL of freshly prepared Sodium Ascorbate.

    • Self-Validation Checkpoint: The solution should immediately transition from pale blue to colorless or very pale yellow. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species. If the solution remains blue, oxidation has occurred; discard and prepare fresh ascorbate.

  • Incubation: Seal the tube under Argon and incubate at room temperature for 2 hours with gentle agitation.

  • Quenching: Quench the reaction by adding EDTA to a final concentration of 5 mM to strip the copper, followed by LC-MS analysis.

Visualizations

CuAAC_Inhibition Cu_Cat Active Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_Cat->Cu_Acetylide + Substrate Inhibition Cu(I) Chelation by Free α-Amine Cu_Cat->Inhibition Substrate D-Propargylglycine Methyl Ester Substrate->Inhibition Competitive Binding Azide Azide Partner Product 1,2,3-Triazole Product (Complete Reaction) Cu_Acetylide->Product + Azide DeadEnd Inactive Cu-Complex (Reaction Stalls) Inhibition->DeadEnd DeadEnd->Cu_Cat Excess Ascorbate + Heat (75°C)

Fig 1. CuAAC catalytic cycle highlighting Cu(I) sequestration by the free amine and its resolution.

Troubleshooting_Tree Issue Incomplete Click Reaction (<50% Yield) Check1 Is the α-amine protected? Issue->Check1 Path1_Yes Check pH & Ester Stability Check1->Path1_Yes Yes Path1_No Amine is chelating Cu(I) Check1->Path1_No No Fix_pH Lower pH to 6.5-7.0 to prevent hydrolysis Path1_Yes->Fix_pH Fix_Amine Increase THPTA Ligand (5:1) or Heat to 75°C Path1_No->Fix_Amine

Fig 2. Decision tree for diagnosing incomplete click reactions with propargylglycine methyl ester.

References

  • BenchChem - DL-Propargylglycine for Advanced Click Chemistry and Bioconjugation. 1

  • Heterocycles (2012) - Quantitative Analysis of Cu(I) Concentration in Click Chemistry—Biotinylation at Side Chain of Propargylglycine. 2

  • BenchChem - Troubleshooting low yield in copper-catalyzed click reactions. 3

  • Scientific Research Publishing - Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives. 5

  • PMC / NIH - Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. 4

Sources

Purification techniques for (R)-2-Amino-4-pentynoic acid, methyl ester derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography & Purification Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific nuances of isolating (R)-2-Amino-4-pentynoic acid, methyl ester (commonly known as D-propargylglycine methyl ester) and its derivatives.

Because this unnatural amino acid features both a chiral center and a reactive terminal alkyne, it is highly susceptible to racemization, base-catalyzed allene isomerization, and alkyne hydration. This guide provides self-validating protocols, mechanistic troubleshooting, and FAQs to ensure high-yield, enantiopure recovery across various stages of drug development and peptide synthesis.

Workflow Visualization: Purification Decision Matrix

G Start Crude Reaction Mixture (R)-Propargylglycine Methyl Ester Workup Aqueous Workup (pH Control: 4-7) Start->Workup Decision Derivative Type? Workup->Decision Silica Normal Phase Silica (Hexane/EtOAc) Decision->Silica N-Protected (Boc, Fmoc) HPLC Reverse-Phase HPLC (H2O/MeCN + 0.1% TFA) Decision->HPLC Free Amine or Peptide Conjugate IonExchange Ion-Exchange Chromatography Decision->IonExchange Highly Polar Triazole Adducts PureOrg Evaporation & Drying (Enantiopure N-Protected) Silica->PureOrg PureAq Lyophilization (Deprotected/Conjugates) HPLC->PureAq IonExchange->PureAq

Purification workflow for (R)-2-Amino-4-pentynoic acid methyl ester derivatives.

Section 1: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography for N-Protected Derivatives

Context: N-protected derivatives (e.g., N-Boc or N-Fmoc) are lipophilic and stable on mild silica. This method is ideal for gram-scale purification following kinetic resolution[1].

  • Column Preparation: Slurry-pack a glass column with neutral silica gel (230–400 mesh) using hexanes. Causality: Neutral silica is mandatory. Basic alumina or silica pre-treated with triethylamine can deprotonate the relatively acidic α -proton of the methyl ester, leading to racemization, or catalyze the isomerization of the terminal alkyne into an allene.

  • Sample Loading: Dissolve the crude N-Boc-(R)-propargylglycine methyl ester in a minimum volume of dichloromethane (DCM) and apply evenly to the column head.

  • Gradient Elution: Elute using a gradient of Hexanes/Ethyl Acetate (starting at 95:5, ramping to 70:30).

  • Fraction Validation (TLC): Spot fractions on silica TLC plates. Develop in 80:20 Hexanes/EtOAc.

    • Self-Validation Step: Stain the plate with aqueous Potassium Permanganate ( KMnO4​ ). Causality: The aliphatic alkyne lacks a strong UV chromophore. The alkyne will rapidly reduce Mn(VII) to Mn(IV), revealing a bright yellow spot against a purple background, confirming the structural integrity of the triple bond.

  • Isolation: Pool product-containing fractions and concentrate under reduced pressure at < 30°C to yield a colorless oil or white solid[1].

Protocol B: Reverse-Phase HPLC for Deprotected or Click-Conjugated Derivatives

Context: Free amines or complex conjugates (e.g., porphyrin-peptide conjugates synthesized via CuAAC click chemistry) require RP-HPLC due to high polarity[2].

  • Column Selection: Utilize a C4 or C12 preparative column (e.g., Jupiter C12, 250 × 21.2 mm, 300 Å pore size)[2]. Causality: The 300 Å pore size accommodates larger peptide-conjugates, while C4/C12 stationary phases prevent the irreversible binding often seen with highly hydrophobic conjugates on C18 columns.

  • Mobile Phase Preparation:

    • Buffer A: HPLC-grade H2​O

      • 0.1% Trifluoroacetic acid (TFA).
    • Buffer B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent. It protonates the free amine of the propargylglycine derivative, suppressing secondary interactions with residual silanols on the stationary phase, thereby eliminating peak tailing.

  • Elution Profile: Run an isocratic hold at 0% B for 3 minutes, followed by a linear gradient from 0% to 55% B over 7-10 minutes at a flow rate of 10 mL/min[2].

  • Isolation: Lyophilize the collected fractions immediately to prevent acid-catalyzed hydrolysis of the methyl ester during aqueous storage.

Section 2: Troubleshooting Guide (Cause & Effect)

Issue 1: Co-elution of enantiomers or loss of enantiomeric purity (ee < 90%).

  • Cause: Prolonged exposure to basic conditions during the aqueous workup or chromatography. The α -proton adjacent to the methyl ester is acidic; base-catalyzed enolization leads to rapid racemization.

  • Solution: Maintain strict pH control (pH 4–7) during workup. If kinetic resolution was used, ensure the extraction phases are appropriately acidified (e.g., adjusting to pH 4) before organic extraction[1].

Issue 2: Poor recovery of the free amine methyl ester on silica gel.

  • Cause: The free amine hydrogen-bonds strongly to the acidic silanol groups on standard normal-phase silica gel, leading to irreversible adsorption or severe tailing.

  • Solution: Do not purify the free amine on normal-phase silica. Either convert it to an N-protected derivative (Boc/Fmoc) prior to purification, or switch to Ion-Exchange chromatography, which has been proven effective for highly water-soluble propargylglycine derivatives[3].

Issue 3: Appearance of a new, lower Rf​ spot and loss of the terminal alkyne signal (~2.0 ppm) in 1H NMR.

  • Cause: Base-catalyzed isomerization of the terminal alkyne to an allene, or acid-catalyzed hydration to a methyl ketone.

  • Solution: Avoid using strongly basic amines (like excessive triethylamine) in the eluent. If acid-catalyzed hydration is suspected, ensure solvents are anhydrous and avoid prolonged exposure to concentrated TFA during deprotection steps.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most efficient way to synthesize the methyl ester from the free (R)-2-Amino-4-pentynoic acid? A: Esterification with thionyl chloride ( SOCl2​ ) in anhydrous methanol is the standard, high-yield approach[4]. The reaction must be kept cold (0°C) during the addition of SOCl2​ to prevent exothermic degradation of the alkyne.

Q: Can I use UV detection for N-Boc-(R)-propargylglycine methyl ester during HPLC? A: It is highly discouraged. The aliphatic alkyne, the methyl ester, and the Boc group lack strong UV absorbance above 210 nm. Relying on low-wavelength UV (205 nm) will result in severe baseline drift from mobile phase absorbance. Use Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or MS-TIC for reliable tracking.

Q: How do I remove copper residues from CuAAC click-chemistry derivatives before RP-HPLC? A: Copper catalysts can broaden HPLC peaks and permanently degrade silica-based columns. Pre-treat the crude mixture with a metal scavenger resin (e.g., QuadraPure) or perform a liquid-liquid extraction with aqueous EDTA to chelate and remove copper before injection[2].

Section 4: Quantitative Data Presentation

Table 1: Comparison of Purification Strategies for Propargylglycine Derivatives

Purification MethodTarget Derivative StateTypical YieldEnantiomeric Purity (ee)Scalability
Normal-Phase Silica N-Protected (Boc/Fmoc)75–90%>98%High (Multi-gram)
Reverse-Phase HPLC Free Amine / Peptide Conjugates50–70%>99%Low to Medium (mg to g)
Ion-Exchange Polar Click Adducts / Triazoles40–60%>95%Medium (Gram)
Kinetic Resolution Ext. Racemic UNCA Mixtures~50%84–99%Very High (kg)

(Note: Kinetic resolution via modified cinchona alkaloid catalysts allows for large-scale extraction of (R)-N-Boc-propargylglycine methyl ester without chromatographic purification, yielding ~50% recovery at 84% ee[1].)

References

  • A Spectroscopic Study on the Amyloid‐β Interaction with Clicked Peptide‐Porphyrin Conjugates. National Institutes of Health (PMC). Available at:[Link]

  • Cu-Catalyzed Formation of Triazole-Linked Glycoamino Acids and Application in Chemoenzymatic Peptide Synthesis. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT): Efficacy without Tumor Cell Entry. National Institutes of Health (PMC). Available at:[Link]

  • Practical Syntheses of Chiral α-Amino Acids and Chiral Half-Esters by Kinetic Resolution of Urethane-Protected α-Amino Acid N-Carboxyanhydrides and Desymmetrization of Cyclic meso-Anhydrides with New Modified Cinchona Alkaloid Catalysts. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in (R)-2-Amino-4-pentynoic acid, methyl ester (Pra-OMe) Conjugations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, stalled reactions, and catalyst degradation when working with unnatural amino acids. (R)-2-Amino-4-pentynoic acid, methyl ester (Pra-OMe) is a highly valuable building block, but its terminal alkyne is situated in a dense steric environment adjacent to a chiral center, an alpha-amino group, and a methyl ester. When conjugating Pra-OMe to bulky azides (e.g., fluorophores, large peptides, or PEG chains) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this steric clash severely impedes reaction kinetics.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating protocol to ensure your sterically hindered conjugations achieve >95% conversion.

Diagnostic Workflow

CuAAC_Workflow A Pra-OMe + Bulky Azide E Cycloaddition (Overcoming Sterics) A->E Substrates B Pre-complexation: CuSO4 + BTTAA D Active Cu(I)-BTTAA Catalyst B->D Ligand Binding C Reduction: Na-Ascorbate C->D e- transfer D->E Catalysis F 1,4-Disubstituted Triazole Conjugate E->F High Yield

Logical workflow of BTTAA-accelerated CuAAC to overcome steric hindrance in Pra-OMe conjugations.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does Pra-OMe exhibit poor reactivity with bulky azides compared to unhindered alkynes? A1: The reactivity drop is a direct consequence of transition state destabilization. In the CuAAC mechanism, the formation of the copper acetylide intermediate and the subsequent metallacycle require precise spatial alignment. The proximity of the bulky methyl ester and the alpha-amino group to the terminal alkyne in Pra-OMe creates a dense steric shield. When the incoming azide is also sterically demanding, the activation energy barrier spikes, leading to sluggish kinetics and making the reaction susceptible to side pathways[1].

Q2: How do advanced polytriazole ligands like BTTAA and THPTA overcome this specific steric hindrance? A2: Traditional ligands like TBTA are poorly soluble and fail to adequately stabilize the Cu(I) center in sterically demanding environments. Next-generation water-soluble ligands, particularly BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid), encapsulate the copper ion more effectively. This highly coordinated, electron-rich Cu(I) complex accelerates the formation of the copper acetylide and stabilizes the sterically crowded metallacycle transition state, dramatically increasing the reaction rate[2][3].

Q3: My reaction is stalling at 40% conversion. How can I drive it to completion? A3: Stalling in hindered CuAAC reactions is almost always caused by catalyst death—specifically, the oxidation of the active Cu(I) species back to inactive Cu(II) over the extended time required for the hindered substrates to react. To fix this:

  • Increase the Ligand:Cu Ratio: Use a 2:1 or even 5:1 ratio of BTTAA to Cu(I) to protect the metal center from oxidation and dissociation[4].

  • Manage the Reductant: Sodium ascorbate reduces Cu(II) to Cu(I), but its continuous oxidation in aerobic environments can generate reactive oxygen species (ROS) that degrade the catalyst[5]. Use portion-wise addition of ascorbate and sparge your solvents with Argon.

Quantitative Data: Ligand Efficiency Comparison

To guide your experimental design, the following table summarizes the performance of common CuAAC ligands when applied to sterically hindered substrates.

LigandWater SolubilityRelative Reaction Rate (Hindered Substrates)Recommended Ligand:Cu RatioCytotoxicity / Biocompatibility
TBTA Very Low (Requires DMSO/DMF)Baseline (1x)1:1High (Not recommended for live cells)
THPTA HighFast (~3-4x)2:1 to 5:1Low
BTTAA Very HighVery Fast (~6-8x)2:1Very Low (Ideal for sensitive systems)

Data synthesized from comparative click chemistry profiling studies[2][3][4].

Self-Validating Experimental Protocol: High-Yield CuAAC of Pra-OMe

This protocol is designed as a self-validating system. Visual cues and specific order-of-addition steps ensure that each phase of the reaction is successful before proceeding, eliminating guesswork and preventing silent failures.

Materials Required:

  • (R)-2-Amino-4-pentynoic acid, methyl ester (Pra-OMe)

  • Bulky Azide partner (e.g., Azido-PEG4-Fluorophore)

  • CuSO₄·5H₂O (100 mM stock in Milli-Q water)

  • BTTAA ligand (200 mM stock in Milli-Q water)[3]

  • Sodium Ascorbate (Freshly prepared 500 mM stock in Milli-Q water)

  • Solvent: tBuOH / H₂O / DMSO (1:1:1 v/v/v, degassed via Argon sparging)

Step-by-Step Methodology:

  • Substrate Preparation: In a 1.5 mL Eppendorf tube, dissolve Pra-OMe (1.0 eq, 10 mM final concentration) and the bulky azide (1.2 eq) in the degassed tBuOH/H₂O/DMSO solvent mixture.

    • Causality Note: The slight excess of azide compensates for any potential steric exclusion and drives the equilibrium forward.

  • Catalyst Pre-Complexation (Critical Step): In a separate, smaller tube, mix the CuSO₄ stock and the BTTAA stock to achieve a final Cu:Ligand ratio of 1:2 (e.g., 1 mM Cu to 2 mM BTTAA relative to the final reaction volume).

    • Validation Check: The solution must turn a distinct, bright blue, confirming the formation of the Cu(II)-BTTAA complex. Pre-complexation prevents free Cu(II) from non-specifically coordinating to the alpha-amino group of Pra-OMe, which would poison the catalyst.

  • Reduction to Active Catalyst: Add the freshly prepared Sodium Ascorbate stock (10 mM final concentration, 10 eq relative to Cu) to the pre-complexed Cu-BTTAA solution.

    • Validation Check: The bright blue color will rapidly fade to colorless or pale yellow. This visual shift is your self-validation that the active Cu(I) species has been successfully generated[5].

  • Initiation: Immediately transfer the active, colorless Cu(I)-BTTAA solution to the substrate mixture from Step 1. Flush the headspace with Argon, seal the tube, and vortex gently.

  • Incubation & Monitoring: Incubate the reaction at 30°C. Causality Note: Slight heating provides the kinetic energy required to overcome the steric activation barrier without degrading the peptide/fluorophore. Monitor via LC-MS or HPLC. With BTTAA, >90% conversion is typically observed within 2-4 hours, even for highly hindered azides[2].

  • Quenching: Quench the reaction by adding a copper chelator (e.g., 5 mM EDTA) to sequester the metal, preventing any downstream oxidative degradation during purification.

References
  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: sigmaaldrich.
  • Source: acs.

Sources

Validation & Comparative

A Comparative Guide to the Biological Evaluation of (R)- and (S)-2-Amino-4-pentynoic acid, methyl ester Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Stereochemistry in Neuromodulatory Compounds

In the realm of neuroscience and drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. This guide focuses on the comparative biological evaluation of the (R) and (S) enantiomers of 2-amino-4-pentynoic acid, methyl ester, a propargylglycine derivative with potential neuromodulatory activity. Propargylglycine and its analogs are known to interact with key enzymes in neurotransmitter metabolism, most notably γ-aminobutyric acid aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2]

An imbalance in GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[3] Consequently, the inhibition of GABA-T to increase synaptic GABA concentrations is a well-established therapeutic strategy.[4] The introduction of a methyl ester to the parent amino acid can enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier and act as a prodrug, releasing the active amino acid within the central nervous system.[5][6]

Given the known stereospecificity of enzyme-substrate interactions, it is highly probable that the (R) and (S) enantiomers of 2-amino-4-pentynoic acid, methyl ester will display distinct biological activities. This guide provides a comprehensive framework for the stereoselective synthesis and comparative biological evaluation of these two enantiomers, offering researchers a scientifically rigorous approach to elucidating their potential as neuromodulatory agents.

Proposed Stereoselective Synthesis

A robust and stereocontrolled synthesis is paramount for the unambiguous biological evaluation of enantiomers. Several strategies can be employed for the synthesis of enantiopure α-amino esters. A highly effective approach involves the use of a chiral auxiliary, which directs the stereochemical outcome of a key bond-forming reaction.

One such method, adapted from the literature on asymmetric synthesis of α,α-disubstituted amino acids, utilizes a chiral auxiliary derived from (S,S)- or (R,R)-cyclohexane-1,2-diol to introduce the desired stereocenter.[7] Alternatively, enzymatic resolution of the racemic methyl ester could be employed, where an enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.[2][8][9]

Below is a proposed synthetic workflow utilizing a chiral auxiliary approach.

cluster_synthesis Proposed Synthetic Workflow start Commercially available starting materials chiral_aux Attachment of Chiral Auxiliary (e.g., (S,S)-cyclohexane-1,2-diol derivative) start->chiral_aux alkylation Diastereoselective Alkylation with Propargyl Bromide chiral_aux->alkylation separation Chromatographic Separation of Diastereomers (if necessary) alkylation->separation cleavage Cleavage of Chiral Auxiliary separation->cleavage esterification Esterification to Methyl Ester cleavage->esterification r_enantiomer (R)-2-Amino-4-pentynoic acid, methyl ester esterification->r_enantiomer s_enantiomer (S)-2-Amino-4-pentynoic acid, methyl ester esterification->s_enantiomer

Caption: Proposed workflow for the stereoselective synthesis of the target enantiomers.

Comparative Biological Assays: A Methodological Guide

A multi-faceted approach is recommended to comprehensively compare the biological activities of the (R) and (S) enantiomers. This should include in vitro enzyme inhibition assays and cell-based assays to assess their effects on neuronal cell viability and function.

GABA Aminotransferase (GABA-T) Inhibition Assay

The primary hypothesis is that one or both enantiomers will inhibit GABA-T. A continuous spectrophotometric assay is a reliable method to determine the inhibitory potency (IC₅₀) of each compound.[1][10]

Principle: This assay couples the GABA-T reaction to a subsequent reaction that produces a colored or fluorescent product, which can be measured over time. The rate of product formation is proportional to GABA-T activity.

Experimental Protocol:

  • Reagent Preparation:

    • GABA-T enzyme (commercially available or purified from a suitable source, e.g., porcine brain).

    • GABA solution (substrate).

    • α-ketoglutarate solution (co-substrate).

    • Succinic semialdehyde dehydrogenase (SSADH) (coupling enzyme).

    • Nicotinamide adenine dinucleotide phosphate (NADP⁺).

    • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing pyridoxal 5'-phosphate).

    • (R)- and (S)-2-Amino-4-pentynoic acid, methyl ester stock solutions (dissolved in a suitable solvent, e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, NADP⁺, SSADH, and α-ketoglutarate.

    • Add varying concentrations of the (R)- or (S)-enantiomer to the test wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., vigabatrin).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding the GABA-T enzyme and GABA solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 340 nm (due to the formation of NADPH) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value for each enantiomer by fitting the data to a suitable dose-response curve.

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)
(R)-enantiomerGABA-TTo be determined
(S)-enantiomerGABA-TTo be determined
Vigabatrin (Control)GABA-TTo be determined
Neuronal Cell Viability Assay (MTT Assay)

To assess the potential neurotoxic or neuroprotective effects of the enantiomers, a cell viability assay using a neuronal cell line (e.g., SH-SY5Y) is recommended. The MTT assay is a widely used colorimetric method for this purpose.[11][12][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) in a 96-well plate at a suitable density.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Prepare a range of concentrations of the (R)- and (S)-enantiomers in cell culture medium.

    • Replace the existing medium with the medium containing the test compounds. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate the cells for a defined period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the CC₅₀ (half-maximal cytotoxic concentration) for each enantiomer, if applicable.

Data Presentation:

CompoundCell LineAssay DurationCC₅₀ (µM)
(R)-enantiomerSH-SY5Y24 hoursTo be determined
(S)-enantiomerSH-SY5Y24 hoursTo be determined
(R)-enantiomerSH-SY5Y48 hoursTo be determined
(S)-enantiomerSH-SY5Y48 hoursTo be determined
Staurosporine (Control)SH-SY5Y24 hoursTo be determined

Expected Outcomes and Interpretation

Based on the literature for related compounds, it is anticipated that the (R) and (S) enantiomers will exhibit significant differences in their biological activities.

  • GABA-T Inhibition: It is plausible that one enantiomer will be a more potent inhibitor of GABA-T than the other. The stereocenter at the α-carbon will likely influence the binding affinity and orientation of the molecule within the enzyme's active site. The propargyl group is a key pharmacophore that can act as a mechanism-based inactivator, and its precise positioning is critical for covalent bond formation with the enzyme.[1]

  • Neuronal Cell Viability: The enantiomers may display differential effects on neuronal cell viability. One enantiomer might be neuroprotective at certain concentrations, while the other could be cytotoxic. These effects could be linked to their interaction with GABA-T or other off-target effects.

Signaling Pathway and Experimental Workflow Visualization

The proposed experimental workflow and the targeted signaling pathway are illustrated below.

cluster_workflow Experimental Workflow synthesis Stereoselective Synthesis of (R) and (S) Enantiomers gaba_t_assay GABA-T Inhibition Assay (IC₅₀ Determination) synthesis->gaba_t_assay cell_viability_assay Neuronal Cell Viability Assay (MTT Assay, CC₅₀ Determination) synthesis->cell_viability_assay data_analysis Comparative Data Analysis and Interpretation gaba_t_assay->data_analysis cell_viability_assay->data_analysis conclusion Conclusion on Stereospecific Activity data_analysis->conclusion

Caption: Overview of the proposed experimental workflow for comparative analysis.

cluster_pathway Targeted GABAergic Signaling Pathway GABA GABA GABA_T GABA-T GABA->GABA_T Degradation GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding SSA Succinic Semialdehyde GABA_T->SSA Inhibitor (R)- or (S)-Enantiomer Inhibitor->GABA_T Inhibition Neuronal_Inhibition Increased Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition

Caption: Simplified diagram of the GABAergic pathway targeted by the test compounds.

Conclusion

The systematic and comparative evaluation of the (R) and (S) enantiomers of 2-amino-4-pentynoic acid, methyl ester is a critical step in understanding their potential as neuromodulatory agents. This guide provides a comprehensive and scientifically rigorous framework for researchers to undertake such an investigation. By following the proposed stereoselective synthesis and detailed biological assay protocols, valuable data can be generated to elucidate the stereospecific structure-activity relationships of these compounds. The findings from these studies will not only contribute to the fundamental understanding of GABAergic modulation but also pave the way for the potential development of novel therapeutics for a range of neurological disorders.

References

  • Miyabe, H., et al. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(15), 5260-5267. [Link]

  • Bio-protocol. (2021). 4.1.5. Cell Viability Assessment—MTT Assay. Bio-protocol, 11(13), e4078. [Link]

  • MDPI. (2022). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 23(24), 15789. [Link]

  • Clausen, R. P., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861-1882. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • Hüttel, W., et al. (2012). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. ChemCatChem, 4(7), 969-973. [Link]

  • Clyte. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Praetorius Clausen, R., et al. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advances in Pharmacology, 54, 265-284. [Link]

  • ResearchGate. (2015). Structure activity relationship of selective GABA uptake inhibitors. [Link]

  • ResearchGate. (2019). Schematic representation of structure activity relationship. [Link]

  • MDPI. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(16), 4995. [Link]

  • Taylor & Francis Online. (2019). GABA enzymatic assay kit. Biocatalysis and Biotransformation, 37(6), 422-428. [Link]

  • Beilstein-Institut. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1344-1351. [Link]

  • ResearchGate. (2020). Synthesis of propargyl glycine derivative. [Link]

  • Jacob, J. N., et al. (1985). gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 28(1), 106-110. [Link]

  • Biomedical Research Service Center. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. [Link]

  • National Center for Biotechnology Information. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Current Organic Chemistry, 11(13), 1149-1166. [Link]

  • ResearchGate. (2022). Spectrophotometric assay of GABA content. [Link]

  • ResearchGate. (2025). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. [Link]

  • Taylor & Francis Online. (2019). Full article: GABA enzymatic assay kit. [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. (2002). Glucose inhibits GABA release by pancreatic β-cells through an increase in GABA shunt activity. American Journal of Physiology-Endocrinology and Metabolism, 283(1), E157-E165. [Link]

  • MDPI. (2025). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. International Journal of Molecular Sciences, 26(21), 5894. [Link]

  • National Center for Biotechnology Information. (2010). Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions. Neuroscience Journal, 2010, 914143. [Link]

  • Royal Society of Chemistry. (2020). Selective transformation of propargylic ester towards tunable polymerization pathways. RSC Advances, 10(15), 8933-8940. [Link]

  • PubMed. (2020). GABA enzymatic assay kit. [Link]

  • Kyoto University Research Information Repository. (2021). Ligand-Controlled Stereoselective Synthesis and Biological Activity of 2-Exomethylene Pseudo-glycoconjugates. [Link]

  • Sciforum. (1997). Stereoselective Synthesis of 2-Amino-2-methyl-4-phosphonobutanoic Acid Derivatives (MAP4 Analogues). [Link]

  • National Center for Biotechnology Information. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1344-1351. [Link]

Sources

HPLC Methods for Determining Enantiomeric Excess of (R)-2-Amino-4-pentynoic Acid, Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Philosophy

In the realm of peptide therapeutics and bioconjugation, (R)-2-Amino-4-pentynoic acid, methyl ester (commonly referred to as D-propargylglycine methyl ester) is an indispensable non-canonical amino acid. Its terminal alkyne moiety provides a highly specific handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. However, the biological efficacy and structural integrity of downstream peptide products are strictly dependent on the stereochemical purity of this precursor.

As a Senior Application Scientist, I approach chiral method development not as an exercise in trial and error, but as the rational exploitation of intermolecular forces. Determining the enantiomeric excess (ee) of an amino acid ester presents a distinct challenge: the highly polar, basic primary amine often leads to severe peak tailing on traditional stationary phases. To overcome this, we must choose between two fundamentally different chromatographic philosophies: Direct Resolution via host-guest complexation, or Indirect Resolution via pre-column derivatization and steric hydrogen-bonding networks.

Mechanistic Evaluation of Chiral Stationary Phases (CSPs)

Direct Resolution via Chiral Crown Ethers (CROWNPAK CR(+))

The direct analysis of underivatized amino acid esters requires a stationary phase capable of specifically recognizing the free primary amine. The Daicel CROWNPAK CR(+) column achieves this by employing a chiral 18-crown-6 ether immobilized on a silica support.

The Causality of the Method:

  • pH Control (1.5): The mechanism relies entirely on the formation of an inclusion complex between the protonated primary amine (-NH₃⁺) of the analyte and the cavity of the crown ether. We use 1% aqueous perchloric acid (HClO₄) because it provides the necessary low pH without introducing strongly coordinating anions that might compete for the crown ether cavity[1].

  • Thermodynamic Control (0 °C): Host-guest complexation is an exothermic process. By lowering the column compartment temperature to 0 °C, we thermodynamically favor the formation of the complex. This drastic reduction in temperature restricts the rotational degrees of freedom of the analyte within the chiral cavity, maximizing enantioselectivity (α) and resolution (Rs)[1].

Indirect Resolution via Polysaccharide CSPs (Chiralpak AD-H)

Polysaccharide-based CSPs, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), are the gold standard for normal-phase chiral separations. However, injecting a free primary amine onto these columns results in non-specific interactions with residual silanols, destroying peak symmetry.

The Causality of the Method:

  • Pre-column Derivatization: By converting the primary amine into a tert-butyloxycarbonyl (Boc) carbamate, we eliminate its basicity. More importantly, we introduce a robust hydrogen-bond donor/acceptor pair (the carbamate N-H and C=O). This allows the analyte to interact specifically with the carbamate linkages of the amylose stationary phase via hydrogen bonding, dipole-dipole, and π-π interactions, yielding sharp, baseline-separated peaks[2].

Comparative Performance Data

The following table summarizes the quantitative parameters and expected performance of both methodologies based on validated literature standards.

ParameterMethod A: Direct AnalysisMethod B: Indirect (Derivatization)
Target Analyte Free amine esterN-Boc protected ester
Stationary Phase CROWNPAK CR(+) (150 x 4.0 mm)Chiralpak AD-H (250 x 4.6 mm)
Chiral Selector Immobilized 18-crown-6 etherAmylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase 1% aq. HClO₄ (Isocratic)Hexane / Isopropanol (99:1)
Flow Rate 0.5 mL/min1.0 mL/min
Column Temperature 0 °C25 °C
Detection Wavelength 205 nm210 nm
Retention Time (S) Baseline Separated~47 min
Retention Time (R) Baseline Separated~52 min
Primary Advantage No derivatization required; rapid prepExceptional resolution; standard LC setup

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems ; they mandate specific System Suitability Tests (SST) that must pass predefined acceptance criteria before any sample is injected.

Protocol A: Direct Method (CROWNPAK CR(+))

Supported by [1].

  • Mobile Phase Preparation: Prepare a 1.0% (v/v) aqueous solution of perchloric acid (HClO₄). Filter through a 0.22 µm nylon membrane and degas ultrasonically for 15 minutes.

  • System Equilibration: Install the CROWNPAK CR(+) column. Set the column chiller/oven to 0 °C . Pump the mobile phase at 0.5 mL/min until the UV baseline at 205 nm is completely stable (typically 45-60 minutes).

  • System Suitability Test (SST) - Critical Validation Step:

    • Action: Inject 10 µL of a racemic standard of 2-Amino-4-pentynoic acid, methyl ester (1 mg/mL in mobile phase).

    • Acceptance Criteria: The resolution (Rs) between the (S) and (R) enantiomers must be ≥ 1.5. The tailing factor for both peaks must be ≤ 1.5. Do not proceed if criteria are not met.

  • Sample Analysis: Inject 10 µL of the (R)-enantiomer sample.

  • Data Processing: Calculate the enantiomeric excess (ee) via area normalization: %ee =[(Area R - Area S) / (Area R + Area S)] x 100.

Protocol B: Indirect Method (Boc-Derivatization + Chiralpak AD-H)

Supported by [2].

  • Pre-column Derivatization:

    • Dissolve 10 mg of the sample in 1 mL of anhydrous dichloromethane (DCM).

    • Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of triethylamine (Et₃N).

    • Stir at room temperature for 2 hours. Wash the organic layer with 0.1 M HCl, dry over Na₂SO₄, and evaporate to yield N-Boc-(R)-2-Amino-4-pentynoic acid, methyl ester.

  • Mobile Phase Preparation: Prepare a strictly anhydrous mixture of Hexane and Isopropanol (99:1 v/v). Filter and degas.

  • System Equilibration: Install the Daicel Chiralpak AD-H column. Set the column oven to 25 °C. Equilibrate at 1.0 mL/min (UV detection at 210 nm).

  • System Suitability Test (SST) - Critical Validation Step:

    • Action: Inject 10 µL of the derivatized racemic standard (1 mg/mL in Hexane/IPA).

    • Acceptance Criteria: Ensure baseline separation. The (S)-isomer must elute at ~47 min and the (R)-isomer at ~52 min. Rs must be ≥ 2.0.

  • Sample Analysis: Inject 10 µL of the derivatized sample and calculate %ee using the formula above.

Decision Workflow

HPLC_Method_Selection Start Analyte: (R)-2-Amino-4-pentynoic acid methyl ester Decision Primary Analytical Goal? Start->Decision Direct Direct Analysis (No Derivatization) Decision->Direct Rapid Turnaround Indirect High-Resolution (Derivatization Required) Decision->Indirect Max Resolution Direct_Step Column: CROWNPAK CR(+) Temp: 0 °C Mobile Phase: pH 1.5 HClO4 Direct->Direct_Step Indirect_Step 1. N-Boc Protection 2. Column: Chiralpak AD-H Mobile Phase: Hexane/IPA Indirect->Indirect_Step Direct_Mech Mechanism: Crown Ether Inclusion Complex with -NH3+ Direct_Step->Direct_Mech Indirect_Mech Mechanism: H-Bonding & Steric Fit with Carbamate CSP Indirect_Step->Indirect_Mech

Decision workflow for selecting the optimal chiral HPLC method based on analytical requirements.

References

  • Jian, Y., et al. "Practical Syntheses of Chiral α-Amino Acids and Chiral Half-Esters by Kinetic Resolution of Urethane-Protected α-Amino Acid N-Carboxyanhydrides and Desymmetrization of Cyclic meso-Anhydrides with New Modified Cinchona Alkaloid Catalysts." Organic Process Research & Development, ACS Publications.[Link]

  • "Synthesis of N-protected amino acids, especially N-Boc-L-propargylglycine by zinc-mediated addition of organic halides to glycine cation equivalent.

Sources

Mass Spectrometry Characterization of (R)-2-Amino-4-pentynoic Acid, Methyl Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

(R)-2-Amino-4-pentynoic acid, methyl ester—commonly known as D-propargylglycine methyl ester (D-Pra-OMe)—is a highly versatile unnatural amino acid featuring a terminal alkyne. In modern drug development and chemical biology, it serves as a minimal, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

For researchers relying on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to characterize bioconjugates, the choice of the conjugation handle is not merely a synthetic preference. The physical footprint of the linker dictates the gas-phase basicity during Electrospray Ionization (ESI) and governs the fragmentation pathways during Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)[1]. This guide objectively compares the mass spectrometry performance of D-Pra-OMe conjugates against popular alternatives and provides a self-validating protocol for robust MS characterization.

Comparative Performance: Terminal Alkynes vs. Strained Alkynes

When designing a bioconjugation workflow, the primary alternative to terminal alkynes (like D-Pra-OMe) is the use of strained alkynes, such as Dibenzocyclooctyne (DBCO), for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While SPAAC eliminates the need for a copper catalyst, it introduces severe analytical bottlenecks in mass spectrometry[2].

The Causality of Fragmentation Suppression: Strained alkynes leave a massive, highly hydrophobic cyclooctatriazole footprint on the conjugated peptide. During MS/MS fragmentation, this bulky modification acts as an energy sink. Because collision energy preferentially cleaves the weakest bonds, the energy is absorbed by the SPAAC linker rather than the peptide backbone. This results in dominant, tag-related "reporter ions" that suppress the critical b

  • and y -ion series needed for accurate sequence coverage.

Conversely, the minimal triazole footprint generated by D-Pra-OMe via CuAAC preserves the native fragmentation pathways of the peptide backbone, yielding high-confidence sequence mapping[1]. Comparative proteomic analyses have explicitly demonstrated that CuAAC yields higher protein identification rates and better analytical accuracy than SPAAC due to these exact fragmentation dynamics[2].

LC Retention and Peak Broadening: The extreme hydrophobicity of SPAAC conjugates causes significant retention time shifts in reversed-phase liquid chromatography (RP-LC). This often leads to peak tailing, decreased resolution, and column carryover. D-Pra-OMe conjugates, possessing a much smaller hydrophobic cross-section, maintain an elution profile closely resembling the native, unconjugated peptide.

Quantitative MS Performance Comparison
Parameter(R)-2-Amino-4-pentynoic acid (CuAAC)DBCO / DIBO (SPAAC)Traditional NHS-Ester (Amine)
Mass Shift Added Minimal (+ Triazole + Tag)Bulky (+ Cyclooctatriazole + Tag)Variable (+ Amide + Tag)
Hydrophobicity Impact Low to ModerateExtremely HighLow
LC Peak Shape Sharp, minimal tailingProne to tailing and carryoverSharp
MS/MS Backbone Cleavage Excellent (Preserved b/y ions)Poor (Suppressed by linker cleavage)Good
Ionization Efficiency (ESI) High (Triazole acts as a basic site)Moderate (Hydrophobicity causes suppression)High
Proteomic ID Rate Superior accuracy & coverageLower due to background & suppressionStandard baseline
Mechanistic Pitfalls & Self-Validating Experimental Design

While CuAAC is highly selective, it is not entirely immune to biological side reactions. Recent mechanistic studies have revealed that under standard CuAAC conditions, terminal alkynes can react with free cysteine thiols to form thiotriazoles, creating a ubiquitous and problematic background in chemical proteomics[3].

The Causality of the Protocol: To build a self-validating analytical system, our protocol mandates a rigorous reduction and alkylation step prior to the click reaction. By capping all free thiols with iodoacetamide (IAA), we eliminate the possibility of thiotriazole formation[3]. This ensures that any mass shift observed in the MS1 spectra is exclusively the result of the intended bioorthogonal conjugation at the D-Pra-OMe site, effectively validating the specificity of the assay.

Step-by-Step Methodology: LC-MS/MS Characterization Protocol

Phase 1: Reduction and Alkylation (Critical Checkpoint)

  • Reduction: Dissolve the D-Pra-OMe containing peptide/protein in 50 mM Ammonium Bicarbonate (pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool to room temperature. Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

    • Causality: This step is strictly required to prevent copper-catalyzed azide-alkyne-thiol side reactions, ensuring MS signal specificity[3].

  • Quench: Add an additional 5 mM DTT to quench unreacted IAA.

Phase 2: CuAAC Bioconjugation 4. Reagent Assembly: To the alkylated sample, sequentially add:

  • Azide-functionalized tag (e.g., Azide-Fluorophore) at 2-5 molar equivalents.

  • Premixed catalytic complex: CuSO 4​ (1 mM final) and THPTA ligand (5 mM final). Note: Premixing prevents copper-induced protein precipitation.

  • Sodium Ascorbate (10 mM final) to reduce Cu(II) to the active Cu(I) species.

  • Incubation: React for 1-2 hours at room temperature under continuous agitation.

Phase 3: Desalting and LC-MS/MS Acquisition 6. Proteolysis (If applicable): Digest the conjugated protein with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. 7. Desalting: Acidify the sample with 1% Trifluoroacetic acid (TFA). Desalt using C18 ZipTips or solid-phase extraction (SPE) cartridges.

  • Causality: Copper salts and ascorbate are highly detrimental to ESI ionization and must be completely removed to prevent signal suppression.

  • LC-MS/MS: Inject onto a C18 reversed-phase column coupled to a high-resolution mass spectrometer (e.g., Orbitrap). Utilize a gradient of 5-40% Acetonitrile (with 0.1% Formic Acid) over 60 minutes. Acquire MS2 spectra using HCD (Normalized Collision Energy: 28-32%).

Workflow Visualization

MS_Workflow N1 Peptide with (R)-2-Amino-4-pentynoic acid N2 Reduction & Alkylation (Caps free thiols) N1->N2 Prevents side reactions N3 CuAAC Conjugation (Azide-Tag + Cu catalyst) N2->N3 Click Chemistry N4 C18 Desalting (Removes Cu salts) N3->N4 Quench & Clean N5 Reversed-Phase LC (Minimal RT shift) N4->N5 Injection N6 ESI-MS/MS Analysis (High b/y ion yield) N5->N6 Ionization

LC-MS/MS Workflow for (R)-2-Amino-4-pentynoic acid conjugates highlighting critical alkylation.

References
  • Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry Source: Biomacromolecules (ACS Publications), 2018. URL:[Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies Source: Journal of the American Chemical Society (ACS Publications), 2024. URL:[Link]

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics Source: American Journal of Translational Research (via PMC), 2014. URL:[Link]

Sources

Validation of (R)-2-Amino-4-pentynoic acid, methyl ester purity via chiral chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Validation of (R)-2-Amino-4-pentynoic Acid Methyl Ester Purity: A Chiral Chromatography Comparison Guide

The Analytical Challenge: Why Chiral Purity Matters

(R)-2-Amino-4-pentynoic acid, methyl ester (commonly known as D-propargylglycine methyl ester) is a highly valuable non-proteinogenic amino acid derivative. Its terminal alkyne moiety serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in peptide engineering and chemical biology[1].

Validating the enantiomeric excess (ee) of the (R)-enantiomer is a critical quality control step. Contamination with the (S)-enantiomer (L-propargylglycine) introduces diastereomeric impurities during solid-phase peptide synthesis and can trigger severe off-target biological effects—most notably, the irreversible suicide inhibition of cystathionine γ-lyase (CSE) by the (S)-isomer[1][2]. Because enantiomers possess identical physicochemical properties in achiral environments, specialized Chiral Stationary Phases (CSPs) must be employed to establish transient, energy-differentiated diastereomeric complexes[3].

Mechanistic Comparison of Chiral Stationary Phases (CSPs)

As an application scientist, selecting the correct CSP requires understanding the molecular causality behind chiral recognition. We objectively compare three dominant methodologies for resolving amino acid methyl esters:

  • Chiral Crown Ether CSPs (Direct Analysis): These columns (e.g., Crownpak CR) utilize covalently bonded (+)-(18-crown-6)-tetracarboxylic acid. They are specifically designed for primary amines. The mechanism relies on host-guest chemistry: the protonated primary amine ( −NH3+​ ) of the underivatized methyl ester enters the crown ether cavity via three-point hydrogen bonding. Enantioselective discrimination is driven by the steric clash between the rigid alkyne side chain and the chiral barrier of the CSP[4].

  • Polysaccharide-Based CSPs (Derivatization Required): Columns utilizing amylose or cellulose phenylcarbamates (e.g., Chiralpak AD or IA) rely on π−π stacking, dipole interactions, and hydrogen bonding within chiral grooves[5]. Because the free primary amine of propargylglycine lacks sufficient steric bulk and π -electrons, pre-column derivatization with N-FMOC or N-Boc is mandatory to achieve baseline separation[5][6].

  • Macrocyclic Glycopeptide CSPs (Direct Analysis): Teicoplanin-based CSPs offer multiple interaction sites, including steric inclusion and hydrogen bonding, allowing for the direct separation of underivatized amino acids[7]. While convenient, they often yield lower resolution factors ( Rs​ ) for highly linear aliphatic alkynes compared to crown ethers.

Mechanism A Protonated Amine (-NH3+) B Crown Ether Cavity (Chiral Selector) A->B Inclusion Complex (Hydrogen Bonding) C Alkyne Side Chain (Propargyl Group) D Chiral Barrier (Steric Repulsion) C->D Enantioselective Steric Clash E Methyl Ester (Carbonyl) E->B Dipole Interaction

Caption: Crown ether chiral recognition mechanism for propargylglycine methyl ester.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance of the three primary methodologies when applied to propargylglycine methyl ester and its derivatives.

Chiral Stationary PhaseDerivatizationTypical Mobile PhaseSeparation Factor ( α )Resolution ( Rs​ )Primary Recognition Mechanism
Crown Ether (18-C-6-TA) NoneAqueous HClO₄ (pH 1.5) / MeOH1.40 - 1.80> 2.0Host-guest inclusion, steric repulsion
Amylose Phenylcarbamate N-FMOC / N-BocHexane / Isopropanol (90:10)1.20 - 1.501.5 - 2.5 π−π stacking, hydrogen bonding
Macrocyclic Glycopeptide NoneMeOH / H₂O / Acetic Acid1.10 - 1.30~ 1.5Steric inclusion, dipole interactions

Editorial Insight: While the Polysaccharide/N-FMOC method provides excellent resolution and high UV sensitivity due to the fluorenyl ring[5], the derivatization step introduces a risk of partial racemization[8]. Therefore, the Crown Ether method is objectively superior for strict purity validation, as it analyzes the native molecule directly.

Experimental Workflows

Workflow A Sample: (R)-2-Amino-4-pentynoic acid methyl ester B Direct Analysis (Primary Amine Intact) A->B Underivatized C Derivatization (N-FMOC / N-Boc) A->C Protected D Crown Ether CSP (e.g., Crownpak CR(+)) B->D E Polysaccharide CSP (e.g., Chiralpak IA/AD) C->E F Isocratic HPLC (pH 1.5 Perchloric Acid) D->F G Normal Phase HPLC (Hexane/IPA) E->G H Validation: Calculate % ee & Rs F->H G->H

Caption: Chiral chromatography workflows for propargylglycine methyl ester validation.

Self-Validating Protocol: Crown Ether CSP Analysis

This protocol utilizes a Crownpak CR(+) column to determine the ee of (R)-2-Amino-4-pentynoic acid, methyl ester. The protocol is designed as a self-validating system to eliminate false positives.

Phase 1: System Equilibration & Causality

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (HClO₄) adjusted to pH 1.5, mixed with Methanol (85:15 v/v).

    • Causality: The highly acidic pH is non-negotiable; it ensures the primary amine remains fully protonated to fit into the crown ether cavity[4]. Perchlorate is chosen because it is a large, weakly coordinating anion that will not compete with the analyte for hydrogen bonds inside the chiral cavity.

  • Temperature Control: Set the column compartment to 10 °C.

    • Causality: Lower temperatures thermodynamically stabilize the transient inclusion complex, significantly increasing the separation factor ( α ).

Phase 2: Self-Validation Sequence

  • Carryover Blank (Injection 1): Inject 10 µL of mobile phase. This proves the injector and column are free of residual amino acids that could artificially inflate the ee of subsequent runs.

  • System Suitability / Racemic Control (Injection 2): Inject a 10 µL sample of racemic 2-Amino-4-pentynoic acid, methyl ester (1 mg/mL).

    • Validation Rule: You must observe two distinct peaks with a resolution factor ( Rs​ ) > 1.5. If the system cannot resolve the racemate, a single peak in the sample run cannot be trusted as 100% ee. On a CR(+) column, the D-enantiomer (R-configuration) typically elutes first due to lower steric hindrance against the chiral barrier.

Phase 3: Sample Acquisition

  • Sample Injection (Injection 3): Inject 10 µL of the synthesized (R)-2-Amino-4-pentynoic acid, methyl ester (1 mg/mL).

  • Data Analysis: Integrate the peak areas. Calculate the enantiomeric excess using the formula:

    ee(%)=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100

Troubleshooting & System Causality

  • Loss of Resolution ( Rs​<1.0 ): If the racemic control fails to resolve, verify the mobile phase pH. A drift above pH 2.0 will deprotonate a fraction of the amines, destroying the inclusion complex.

  • Peak Tailing: Excessive tailing of the methyl ester indicates secondary interactions with free silanols on the silica support. Ensure the ionic strength of the perchloric acid buffer is sufficient to mask these sites.

References

  • Comparative Enantiomer Separation on Chiral Stationary Phases Derived from Chiral Crown Ether by HPLC. ResearchGate. Available at:[4]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Available at:[5]

  • Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. Benchchem. Available at:[7]

  • Chiral Heterocycle-Based Receptors for Enantioselective Recognition. MDPI. Available at:[3]

  • Practical Syntheses of Chiral α-Amino Acids and Chiral Half-Esters. ACS Publications. Available at:[6]

  • L-Propargylglycine. ChemicalBook. Available at:[2]

  • Novel Approach to 5-Substituted Proline Derivatives Using a Silver-Catalyzed Cyclization as the Key Step. ACS Publications. Available at:[8]

  • Unusual Amino Acids: Propargylglycine (Pra). LifeTein Peptide Blog. Available at:[1]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of (R)-2-Amino-4-pentynoic acid, methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-2-Amino-4-pentynoic acid, methyl ester (CAS 78342-50-4), frequently referred to as D-propargylglycine methyl ester, is an unnatural amino acid derivative widely utilized in drug development, proteomics, and azide-alkyne cycloaddition ("click chemistry")[1][2]. It is also a critical biochemical tool used to inhibit hydrogen sulfide (H₂S) biosynthesis enzymes like cystathionine-γ-lyase[2].

While this compound provides immense analytical value, its terminal alkyne and free amine functional groups present specific chemical reactivities that dictate strict handling and disposal protocols. Because it exhibits documented aquatic toxicity and acute irritant properties, it cannot be disposed of via standard drain systems. It must be strictly managed as a regulated hazardous waste under the guidelines[3][4].

Hazard Profile & Chemical Properties

Before executing any disposal protocol, personnel must understand the compound's hazard profile. The methyl esterification of D-propargylglycine increases its lipophilicity, which can enhance skin absorption compared to the free acid.

Table 1: GHS Hazard Profile and Operational Implications

Property / HazardGHS ClassificationCausality / Operational Implication
Physical State Solid (Crystalline powder) or viscous liquidDust formation must be avoided during transfer to prevent inhalation of active particulates[5][6].
Acute Toxicity Category 4 (Oral) - H302 Harmful if swallowedMandates strict laboratory hygiene; absolutely no eating or drinking in the handling area[6].
Irritation Category 2 (Skin) - H315Category 2A (Eye) - H319Requires standard PPE: nitrile gloves, lab coat, and ANSI-approved safety goggles[4][5].
Specific Target Organ Category 3 (Respiratory) - H335All transfers and weighing must be handled inside a certified chemical fume hood[5][6].
Environmental Harmful to aquatic life with long-lasting effectsCrucial: Absolutely no drain disposal. Must be collected for high-temperature incineration[4][6].
Incompatibilities Strong oxidizing agents, strong acidsThe terminal alkyne is energy-rich; contact with strong oxidizers can cause dangerous exothermic reactions[5].
Regulatory Context for Laboratory Disposal

Under EPA RCRA regulations, laboratories generating chemical waste must properly label, store, and dispose of these materials to prevent environmental contamination and workplace injuries[3]. For academic and research institutions operating under, hazardous waste determinations can be made by trained environmental health and safety (EHS) professionals at a Central Accumulation Area (CAA) rather than by individual researchers at the bench, which significantly streamlines the disposal process[7].

Regardless of your facility's specific regulatory framework, this compound must be segregated as a Non-Halogenated Organic Waste (unless it has been dissolved in a halogenated solvent like dichloromethane during your assay).

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, every step of the disposal process must be documented and verified by laboratory personnel.

Step 1: Waste Segregation and SAA Accumulation
  • Identify the Waste Stream: Classify the waste as a non-halogenated organic solid or liquid. Causality: Do not mix this waste with strong oxidizers or highly acidic waste streams to prevent unwanted alkyne reactivity or degradation[5].

  • Select the Container: Use a compatible, leak-proof container such as High-Density Polyethylene (HDPE) or amber glass. Causality: Do not use metal containers if the compound is stored as a hydrochloride (HCl) salt, as the residual chloride ions can cause severe metal corrosion over time[3].

  • Transfer to SAA: Place the waste in the laboratory's designated Satellite Accumulation Area (SAA). The EPA permits up to 55 gallons of hazardous waste to be stored in an SAA, provided it is at or near the point of generation and under the control of the operator[8][9].

Step 2: Compliant Labeling
  • Affix RCRA Label: Immediately attach a hazardous waste label to the container. Under Subpart K, the specific EPA waste code is not required at the SAA level, but the words "Hazardous Waste" must be clearly visible[7][8].

  • Detail Hazards: Indicate the specific hazards on the label: "Toxic (Oral)" and "Irritant (Skin/Eye/Respiratory)"[5].

Step 3: Central Accumulation and Final Disposal
  • Transfer to CAA: Once the SAA container is filled to 90% capacity, or at the end of the experimental workflow, transfer the container to the facility's Central Accumulation Area (CAA)[3][7].

  • Time Limits: Ensure the waste is removed by a licensed vendor within 90 days for Large Quantity Generators (LQGs) or 180 days for Small Quantity Generators (SQGs)[3][10].

  • Final Incineration: The contracted waste disposal facility will subject the compound to high-temperature incineration. Causality: This safely breaks down the amino acid ester into carbon dioxide, water, and nitrogen oxides, permanently neutralizing its aquatic toxicity[4].

Accidental Spill Response Workflow

In the event of a spill outside the fume hood, immediate and methodical action is required to prevent respiratory exposure and environmental release.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the room's HVAC system is functioning to dilute airborne particulates or vapors[4].

  • Don PPE: Put on fresh nitrile gloves, safety goggles, and a lab coat. If a large amount of dust is present, a NIOSH-approved N95 or P100 particulate respirator is required[5][11].

  • Containment: If the compound is solid, gently sweep up the material using spark-proof tools. Causality: Sweeping gently prevents the generation of static electricity, which could theoretically ignite fine organic dust[4][6]. If dissolved in a solvent, apply an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Shovel the absorbed material or swept powder into a secure, sealable hazardous waste container[5][6].

  • Decontamination: Wash the spill surface with soap and plenty of water to remove residual compound, collecting the wash water as hazardous waste to prevent it from entering the municipal drain system[5].

Waste Management Visualization

WasteWorkflow Start Waste Generation (R)-2-Amino-4-pentynoic acid, methyl ester Segregation Chemical Segregation (Non-halogenated Organics) Start->Segregation Identify hazard SAA Satellite Accumulation Area (Sealed, Compatible Container) Segregation->SAA Transfer to container Labeling RCRA Hazard Labeling (Toxic, Irritant) SAA->Labeling Affix GHS labels CAA Central Accumulation Area (Max 90-180 days) Labeling->CAA Move when full Disposal Licensed Vendor Pickup (High-Temp Incineration) CAA->Disposal Final manifest

Workflow for the RCRA-compliant disposal of (R)-2-Amino-4-pentynoic acid, methyl ester.

References
  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly".[Link]

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations". [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories".[Link]

  • Amatek Chemical. "SAFETY DATA SHEET: Boc-(R)-2-Propargylglycine". [Link]

  • LookChem. "DL-PROPARGYLGLYCINE Chemical Properties and Safety". [Link]

Sources

A Researcher's Guide to the Safe Handling of (R)-2-Amino-4-pentynoic acid, methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound at the forefront of research, (R)-2-Amino-4-pentynoic acid, methyl ester, presents unique opportunities and requires a commensurate level of safety and diligence in its handling. This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals. Our aim is to foster a culture of safety and precision, ensuring that groundbreaking research is conducted without compromising the well-being of laboratory personnel.

Understanding the Hazard Landscape

Key Potential Hazards:

  • Reactivity: The terminal alkyne group can be reactive, potentially leading to vigorous or explosive reactions under certain conditions, such as contact with incompatible materials or exposure to heat and pressure.[1]

  • Toxicity: As with many novel chemical entities, the full toxicological profile is unknown. It may be harmful if ingested, inhaled, or absorbed through the skin.[3][4]

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[3][5][6]

Core Principles of Safe Handling

A foundational approach to safety when working with (R)-2-Amino-4-pentynoic acid, methyl ester involves a multi-layered strategy encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

1. Engineering Controls: The First Line of Defense

All work with (R)-2-Amino-4-pentynoic acid, methyl ester should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][7] The fume hood provides a physical barrier and ventilation to capture and exhaust vapors, dusts, and aerosols.

2. Administrative Controls: Establishing Safe Work Practices

  • Minimize Quantities: Always work with the smallest amount of the compound necessary for your experiment.[1][8]

  • Prior Approval: For reactions involving larger quantities or elevated temperatures and pressures, prior approval from the Principal Investigator or Laboratory Supervisor is essential.[1]

  • Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry powder or carbon dioxide) are readily accessible.[2][5]

  • Waste Disposal: All waste materials contaminated with (R)-2-Amino-4-pentynoic acid, methyl ester must be disposed of as hazardous waste in properly labeled containers.[9]

3. Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following table summarizes the recommended PPE for various laboratory tasks involving (R)-2-Amino-4-pentynoic acid, methyl ester.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if performed in a fume hood
Running reactions Chemical splash goggles or a face shield worn over safety glassesChemical-resistant gloves (consider double-gloving)Flame-resistant laboratory coatNot generally required if performed in a fume hood
Work-up and purification Chemical splash goggles or a face shield worn over safety glassesChemical-resistant glovesLaboratory coatNot generally required if performed in a fume hood
Handling potential spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges may be necessary depending on the spill size
Step-by-Step PPE Protocol

Donning PPE:

  • Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.[8][10]

  • Gloves: Select appropriate chemical-resistant gloves. Inspect for any tears or punctures before use.[10][11]

  • Eye/Face Protection: Don safety glasses with side shields at a minimum.[2] For tasks with a higher risk of splashes or vigorous reactions, wear chemical splash goggles or a face shield over safety glasses.[1][8]

Doffing PPE:

  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.[9]

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward, and store it in a designated area.

  • Eye/Face Protection: Remove your eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2]

Operational and Disposal Plans

Storage:

  • Store (R)-2-Amino-4-pentynoic acid, methyl ester in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[12][13]

  • Refrigerated storage may be necessary; consult any available product information.[5][12]

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[2]

  • Evacuate: If the spill is large or poses a significant inhalation hazard, evacuate the area.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[5]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][9]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal:

  • Solid Waste: Unused or expired solid (R)-2-Amino-4-pentynoic acid, methyl ester, along with any contaminated disposables (e.g., weigh boats, gloves, wipes), should be collected in a designated solid hazardous waste container.[9]

  • Liquid Waste: All solutions containing the compound and any rinsate from decontaminating glassware must be collected in a designated liquid hazardous waste container. Do not dispose of down the drain.[9]

  • Container Management: Ensure all waste containers are securely sealed, properly labeled with their contents, and stored in a designated secondary containment area.[2][9]

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Handling (R)-2-Amino-4-pentynoic acid, methyl ester cluster_0 PPE Selection Workflow for Handling (R)-2-Amino-4-pentynoic acid, methyl ester cluster_1 PPE Level start Start: Assess Task weighing Weighing and Solution Prep start->weighing reaction Running Reaction start->reaction workup Work-up and Purification start->workup spill Spill Cleanup start->spill ppe_low Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_low ppe_medium Intermediate PPE: - Chemical Goggles - Double Gloves - Flame-Resistant Lab Coat reaction->ppe_medium workup->ppe_medium ppe_high Maximum PPE: - Face Shield over Goggles - Heavy-Duty Gloves - Chemical Apron - Respirator (if needed) spill->ppe_high end Proceed with Task Safely ppe_low->end ppe_medium->end ppe_high->end

Caption: PPE selection workflow based on the laboratory task.

By adhering to these guidelines, researchers can confidently and safely handle (R)-2-Amino-4-pentynoic acid, methyl ester, paving the way for new discoveries while maintaining the highest standards of laboratory safety.

References

  • Stanford Environmental Health & Safety. (n.d.). General Use SOP for Highly Reactive/Unstable Materials.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • OSU Chemistry. (n.d.). SOP 5. Standard Operating Procedure for Reactive Solids and Liquids.
  • BroadPharm. (2016, October 14). Safety Data Sheet.
  • University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.
  • Spectrum Chemical. (n.d.). Material Safety Data Sheet.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet - 4-Pentynoic acid.
  • Chevron. (2023, July 26). Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Pentynoic acid.
  • Merck Millipore. (2021, March 9). Safety Data Sheet.
  • Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment.
  • Safe Operating Procedure. (n.d.). Personal Protective Equipment for Chemical Exposures (7/24).
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • UNL Environmental Health and Safety. (n.d.). Personal Protective Equipment for Chemical Exposures.
  • West Virginia University, Environmental Health & Safety. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet - MEM Non-Essential Amino Acids Solution 100X.
  • Carl ROTH. (2025, March 10). Safety Data Sheet: Amino acid.
  • Cayman Chemical. (2025, July 24). Safety Data Sheet - CA-074 methyl ester.
  • Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。